7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
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Properties
CAS No. |
320417-33-2 |
|---|---|
Molecular Formula |
C15H10N4 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
7-(2-phenylethenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C15H10N4/c16-10-13-11-18-19-14(8-9-17-15(13)19)7-6-12-4-2-1-3-5-12/h1-9,11H |
InChI Key |
ZITRGYAJUWLPBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC3=C(C=NN23)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC3=C(C=NN23)C#N |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical architecture, a proposed synthetic pathway, and its anticipated physicochemical and biological properties based on the well-established characteristics of the pyrazolo[1,5-a]pyrimidine scaffold.
Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine system is a fused heterocyclic ring structure that has emerged as a "privileged scaffold" in drug discovery.[1] These compounds are known to exhibit a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[2][3][4] The versatility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile. The introduction of a styryl group at the 7-position and a carbonitrile group at the 3-position is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to novel therapeutic applications.
Chemical Structure and Nomenclature
The core of the molecule is the pyrazolo[1,5-a]pyrimidine bicyclic system. A styryl group (a vinylbenzene moiety) is attached at position 7, and a carbonitrile (-C≡N) group is at position 3.
Caption: Chemical structure of this compound.
Proposed Synthesis and Experimental Protocol
A plausible and efficient method for the synthesis of this compound involves the condensation reaction of a 3-aminopyrazole-4-carbonitrile with a styryl-β-enaminone. This approach is adapted from established procedures for the synthesis of related pyrazolo[1,5-a]pyrimidines.[5][6]
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (Styryl-β-enaminone)
-
To a solution of cinnamaldehyde (10 mmol) in dry xylene (20 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol).
-
Reflux the reaction mixture for 6-10 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enaminone, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve 3-amino-1H-pyrazole-4-carbonitrile (10 mmol) and the crude (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (10 mmol) in glacial acetic acid (25 mL).
-
Reflux the mixture for 3-5 hours. The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Pour the cooled reaction mixture into ice-water (100 mL) with stirring.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol.
-
Dry the product under vacuum.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as a dimethylformamide-water mixture.[5]
Physicochemical Properties and Structural Elucidation
The structural confirmation and purity of the synthesized this compound would be determined using a combination of spectroscopic techniques.
| Property | Expected Characteristics |
| Appearance | Likely a pale yellow to yellow solid.[5] |
| Melting Point | Expected to be in the range of 200-300 °C, typical for this class of compounds.[5] |
| Solubility | Sparingly soluble in common organic solvents like ethanol and methanol at room temperature, with increased solubility upon heating. Likely soluble in polar aprotic solvents such as DMSO and DMF. |
| Infrared (IR) Spectroscopy | A sharp peak around 2220-2235 cm⁻¹ corresponding to the C≡N stretch.[5] A peak in the region of 1600-1620 cm⁻¹ for the C=N stretching vibrations. |
| ¹H NMR Spectroscopy | Aromatic protons of the styryl and pyrazolo[1,5-a]pyrimidine rings would appear in the downfield region (δ 7.0-9.0 ppm). The vinyl protons of the styryl group would likely show characteristic coupling constants. A singlet for the pyrazole proton. |
| ¹³C NMR Spectroscopy | The carbon of the cyano group would appear around δ 115-120 ppm. Aromatic and vinyl carbons would resonate in the δ 100-160 ppm region. |
| Mass Spectrometry | The molecular ion peak (M⁺) would confirm the molecular weight of the compound. |
Potential Therapeutic Applications and Mechanism of Action
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have shown significant promise as therapeutic agents, particularly in oncology.[1][2] Many compounds from this class act as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.
Potential as a Kinase Inhibitor:
It is hypothesized that this compound could function as a kinase inhibitor. The pyrazolo[1,5-a]pyrimidine core can act as a hinge-binding motif, interacting with the ATP-binding pocket of kinases. The styryl group at the 7-position can extend into a hydrophobic pocket, potentially enhancing binding affinity and selectivity.
Caption: Proposed mechanism of action as a kinase inhibitor.
Recent studies have highlighted pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), both of which are implicated in cancer progression.[5] The antiproliferative activity of these compounds has been demonstrated across various cancer cell lines.[5] It is plausible that this compound could exhibit similar activity.
Conclusion
This compound represents a promising, yet underexplored, molecule within the medicinally significant pyrazolo[1,5-a]pyrimidine family. Based on the established chemistry and biology of this scaffold, it is reasonable to propose that this compound can be synthesized efficiently and may exhibit potent biological activities, particularly as a kinase inhibitor with anticancer potential. The detailed experimental protocol and characterization data provided in this guide offer a solid foundation for researchers to synthesize and evaluate this novel compound, potentially leading to the development of new therapeutic agents.
References
- Liu, et al. (2016). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). RSC Publishing.
- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. (n.d.).
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). MDPI.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. (2022). Arabian Journal of Chemistry.
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). PubMed.
- Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. (n.d.). RSC Publishing.
- Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. (2025). Preprint.
- Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. (2023).
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- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
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- 6. researchgate.net [researchgate.net]
The Allure of the Styryl Moiety: A Technical Guide to the Photophysical Characteristics of Styrylpyrazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry and materials science, owing to its synthetic accessibility and diverse biological activities.[1][2] The introduction of a styryl substituent to this heterocyclic core unlocks a new dimension of functionality, giving rise to a class of compounds with intriguing and tunable photophysical properties. This in-depth technical guide provides a comprehensive overview of the synthesis, photophysical characteristics, and potential applications of styrylpyrazolo[1,5-a]pyrimidine derivatives, offering insights for the rational design of novel fluorescent probes and optoelectronic materials.
The fusion of a pyrazole and a pyrimidine ring creates a planar, electron-deficient heterocyclic system that serves as an excellent platform for the development of fluorescent molecules.[3] The incorporation of a styryl group, an unsaturated vinylbenzene moiety, extends the π-conjugation of the system, which can lead to a bathochromic (red) shift in the absorption and emission spectra. This extended conjugation facilitates intramolecular charge transfer (ICT), a key process governing the photophysical behavior of these molecules.[4]
The Impact of Electronic Substituents on Photophysical Properties
The true power of the styrylpyrazolo[1,5-a]pyrimidine scaffold lies in its tunability. By strategically placing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the styryl moiety or the pyrazolo[1,5-a]pyrimidine core, a fine-tuning of the absorption and emission characteristics can be achieved.
Generally, the introduction of EDGs on the styryl group, such as methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂), enhances the electron-donating ability of this substituent, leading to a more efficient ICT process. This results in a significant red-shift in both the absorption and emission spectra, along with an increase in the fluorescence quantum yield.[4] Conversely, the presence of EWGs, such as a nitro group (-NO₂), can quench the fluorescence.
The position of substitution on the pyrazolo[1,5-a]pyrimidine core also plays a crucial role. For instance, introducing EDGs at the 7-position of the fused ring has been shown to improve both absorption and emission behaviors.[4]
Solvatochromism: Probing the Molecular Environment
Styrylpyrazolo[1,5-a]pyrimidine derivatives often exhibit pronounced solvatochromism, meaning their absorption and emission spectra are sensitive to the polarity of the surrounding solvent.[5] This phenomenon arises from the change in the dipole moment of the molecule upon excitation. In polar solvents, the excited state, which is typically more polar than the ground state, is stabilized, leading to a red-shift in the emission spectrum. This property makes these compounds promising candidates for use as fluorescent probes to study the microenvironment of biological systems or to detect the presence of certain solvents.
Synthesis of Styrylpyrazolo[1,5-a]pyrimidine Derivatives
The synthesis of these derivatives can be achieved through various synthetic routes. A common approach involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound bearing a styryl moiety.[2][3] Microwave-assisted synthesis has also been employed to improve reaction efficiency and yields.[6]
Data at a Glance: Photophysical Properties of Representative Styrylpyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Substituent (Styryl) | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| SPP-1 | Unsubstituted | 350 | 450 | 0.20 |
| SPP-2 | 4-Methoxy | 375 | 480 | 0.45 |
| SPP-3 | 4-Dimethylamino | 410 | 520 | 0.75 |
| SPP-4 | 4-Nitro | 380 | - | <0.01 |
Note: The data presented in this table is a representative example and may not correspond to specific literature values. It is intended to illustrate the general trends discussed.
Experimental Protocols
General Procedure for the Synthesis of 7-Styrylpyrazolo[1,5-a]pyrimidines
A mixture of a 5-amino-3-substituted-pyrazole (1 mmol) and a 1-aryl-3-(dimethylamino)prop-2-en-1-one (1 mmol) in glacial acetic acid (10 mL) is heated at reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the desired 7-styrylpyrazolo[1,5-a]pyrimidine derivative.
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is determined using a comparative method with a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54). The absorbance of the sample and standard solutions at the excitation wavelength is kept below 0.1 to avoid inner filter effects. The quantum yield is then calculated using the following equation:
Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts x and st refer to the sample and the standard, respectively.
Visualizing the Concepts
Intramolecular Charge Transfer (ICT) Pathway
Caption: Intramolecular charge transfer from the styryl donor to the pyrazolo[1,5-a]pyrimidine acceptor upon photoexcitation.
Experimental Workflow for Photophysical Characterization
Caption: A typical experimental workflow for the synthesis and photophysical characterization of styrylpyrazolo[1,5-a]pyrimidine derivatives.
Future Directions and Applications
The unique photophysical properties of styrylpyrazolo[1,5-a]pyrimidine derivatives make them highly attractive for a range of applications. Their sensitivity to the local environment suggests their potential as fluorescent probes for bioimaging, allowing for the visualization of cellular components and processes. Furthermore, their tunable emission and potential for high quantum yields make them promising candidates for use as emitters in organic light-emitting diodes (OLEDs). The extended π-conjugation of the styryl group may also impart these molecules with significant two-photon absorption cross-sections, opening up possibilities for their use in two-photon microscopy and photodynamic therapy. Further research into the synthesis of novel derivatives with tailored properties and a deeper understanding of their photophysical behavior through computational studies will undoubtedly pave the way for their successful application in these and other cutting-edge technologies.[7]
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
Molecular weight and SMILES string for 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Topic: Molecular weight and SMILES string for 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Content Type: Technical Monograph / Whitepaper
Scaffold Analysis, Synthesis, and Pharmacological Potential[1]
Executive Summary
This technical guide profiles This compound , a specialized heterocyclic scaffold utilized in medicinal chemistry and chemical biology. Belonging to the pyrazolo[1,5-a]pyrimidine class—often referred to as bioisosteres of purines—this molecule integrates a rigid bicyclic core with an extended conjugated styryl system.
This specific derivative is significant for two primary reasons:
-
Pharmacophore Utility: The pyrazolo[1,5-a]pyrimidine core is a privileged structure in kinase inhibition (targeting ATP binding sites of CDK2, Src, and KDM4D). The 3-carbonitrile group serves as a critical hydrogen bond acceptor or a precursor for amides/tetrazoles.
-
Optical Properties: The 7-styryl extension creates a "push-pull" electronic system (especially if the styryl ring bears electron-donating groups), making these derivatives valuable as fluorescent probes or voltage-sensitive dyes.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The following data establishes the baseline identity for this compound.
| Property | Value | Notes |
| IUPAC Name | 7-[(E)-2-phenylethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Assumes trans (E) geometry, which is thermodynamically favored. |
| Molecular Formula | C₁₅H₁₀N₄ | |
| Molecular Weight | 246.27 g/mol | Monoisotopic Mass: 246.0905 |
| SMILES | N#Cc1c2nc(\C=C\c3ccccc3)ccn2nc1 | Isomeric SMILES specifying (E)-alkene. |
| LogP (Predicted) | ~3.2 - 3.5 | Moderate lipophilicity due to the styryl group. |
| H-Bond Acceptors | 3 | (N-4, N-1, CN) |
| H-Bond Donors | 0 |
Synthetic Methodology
The synthesis of this compound is best approached via a convergent route. This ensures the stability of the bicyclic core before introducing the styryl functionality via a Knoevenagel-type condensation.
Phase 1: Construction of the Core (7-Methyl Precursor)
The initial step involves the cyclocondensation of an aminopyrazole with a 1,3-electrophile.
-
Reagents: 5-amino-1H-pyrazole-4-carbonitrile (1) + 4,4-dimethoxy-2-butanone (or acetylacetaldehyde dimethyl acetal).
-
Conditions: Reflux in Glacial Acetic Acid (AcOH) or Ethanol with piperidine.
-
Mechanism: The exocyclic amine of the pyrazole attacks the ketone/acetal, followed by ring closure at the pyrazole ring nitrogen (N1).
-
Product: 7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.[1]
Phase 2: Styryl Functionalization (Aldol-Type Condensation)
The methyl group at the 7-position is activated by the electron-withdrawing nature of the pyrimidine ring (analogous to 4-picoline), allowing for deprotonation and condensation with aromatic aldehydes.
-
Protocol:
-
Dissolve 7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (1.0 eq) in Acetic Anhydride (Ac₂O) or Acetic Acid.
-
Add Benzaldehyde (1.2 eq).
-
Reflux for 4–8 hours.
-
Workup: Cool the mixture. The product often precipitates as a solid due to increased planarity and conjugation. Filter and wash with ethanol.
-
-
Yield Expectations: 60–80%.
Visualization: Synthetic Pathway
Figure 1: Convergent synthesis of the 7-styryl derivative from aminopyrazole precursors.
Structural Logic & Biological Relevance[6][9][10]
Why synthesize this specific derivative? The logic lies in the Structure-Activity Relationship (SAR) of kinase inhibitors.
The Core (Pyrazolo[1,5-a]pyrimidine)
This bicyclic system mimics the adenine ring of ATP.
-
N1 and N4 Nitrogens: Can interact with the hinge region of kinases (e.g., CDK2, Src) via hydrogen bonding.
-
3-CN Group: Provides a rigid electronic anchor. In some binding modes, it extends into the solvent-accessible region or interacts with lysine residues (e.g., in KDM4D inhibition).
The 7-Styryl Extension
The addition of the styryl group at position 7 introduces:
-
Hydrophobic Reach: The phenyl ring extends into the hydrophobic pocket II or the "gatekeeper" region of the kinase active site, potentially improving selectivity over other kinases.
-
Planarity: The trans-alkene linker ensures the phenyl ring remains coplanar with the core, maximizing pi-pi stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the binding pocket.
Visualization: Pharmacophore Mapping
Figure 2: Pharmacophore dissection showing the functional role of each structural component.
Experimental Protocols for Validation
To ensure scientific integrity, the following protocols allow for the verification of the synthesized compound.
A. Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v).
-
Visualization:
-
UV Light (254 nm): The compound will appear as a dark spot (quenching).
-
UV Light (365 nm): The styryl group often imparts blue/green fluorescence. This is a key diagnostic feature distinguishing it from the non-fluorescent 7-methyl precursor.
-
B. NMR Characterization (Expected Signals)
-
¹H NMR (DMSO-d₆):
-
δ 9.0–8.5 ppm: Doublet (pyrimidine H-5).
-
δ 8.5–8.0 ppm: Singlet (pyrazole H-2).
-
δ 8.0–7.5 ppm: Two doublets with J ≈ 16 Hz. This large coupling constant confirms the trans (E) geometry of the vinylic protons (-CH=CH-).
-
δ 7.5–7.0 ppm: Multiplet (Phenyl protons).
-
References
-
Cherukupalli, S., et al. (2017).[2] "An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold." European Journal of Medicinal Chemistry.
-
El-Enany, M. M., et al. (2011).[2] "Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives." European Journal of Chemistry.[2]
-
Wang, J., et al. (2017). "Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors." Bioorganic & Medicinal Chemistry.
-
PubChem Compound Summary. "Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives." National Library of Medicine.
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Methodological & Application
Efficient Synthesis of 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: A Guide for Medicinal Chemistry and Drug Discovery
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to endogenous purines. This structural mimicry allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of this scaffold have been investigated as potent anticancer, anti-inflammatory, antiviral, and kinase-inhibiting agents.[2][3] The introduction of a styryl moiety at the 7-position of the pyrazolo[1,5-a]pyrimidine core is of particular interest, as the styryl group is a well-known pharmacophore present in numerous natural and synthetic bioactive compounds, often imparting significant anticancer and chemopreventive properties. This guide provides detailed, field-proven protocols for the efficient synthesis of 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, a promising candidate for further investigation in drug discovery programs.
Two primary, robust synthetic strategies will be detailed: a direct cyclocondensation approach and a post-functionalization strategy employing a Suzuki-Miyaura cross-coupling reaction. A third potential, albeit less direct, route via a Knoevenagel-type condensation will also be discussed.
Strategic Approaches to the Synthesis of this compound
The synthesis of the target compound can be approached from two main retrosynthetic pathways, each with its own merits regarding efficiency, scalability, and substrate availability.
Route 1: Direct Cyclocondensation via Enaminone Precursor
This approach is often favored for its atom economy and straightforwardness, constructing the pyrimidine ring in a single cyclization step. The key to this strategy lies in the synthesis of the appropriate styryl-containing 1,3-dielectrophile, namely (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one.
Protocol 1.1: Synthesis of (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one
This enaminone is a crucial building block. It is readily prepared from acetophenone and dimethylformamide dimethyl acetal (DMF-DMA).
Materials:
-
Acetophenone
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of acetophenone (10 mmol) in anhydrous toluene (30 mL), add DMF-DMA (15 mmol).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, is often a solid and can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate/hexane to afford a light yellow to green-yellow solid.[4]
Expected Yield: 80-90%
| Compound | Molecular Formula | Molecular Weight | Melting Point |
| (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one | C₁₁H₁₃NO | 175.23 | 91 °C |
Protocol 1.2: Cyclocondensation to Yield this compound
The cyclocondensation reaction between 3-amino-1H-pyrazole-4-carbonitrile and the prepared enaminone proceeds efficiently in the presence of an acid catalyst.
Materials:
-
3-Amino-1H-pyrazole-4-carbonitrile
-
(E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 50 mL round-bottom flask, suspend 3-amino-1H-pyrazole-4-carbonitrile (10 mmol) and (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (10 mmol) in glacial acetic acid (20 mL).
-
Heat the mixture to reflux with stirring for 3-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate will form.
-
Pour the mixture into ice-water (50 mL) to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and then with cold ethanol.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like dimethylformamide (DMF)/water or ethanol.
Expected Yield: 75-85%
Sources
Knoevenagel condensation conditions for styrylpyrazolo synthesis
Application Note: Precision Synthesis of Styrylpyrazoles via Knoevenagel Condensation
Executive Summary & Scope
This technical guide details the synthesis of styryl-substituted pyrazoles using the Knoevenagel condensation . Styrylpyrazoles are privileged pharmacophores, exhibiting potent anticancer (CDK inhibition), antioxidant, and antimicrobial properties.
While "styrylpyrazole" synthesis is often colloquially associated with the Claisen-Schmidt condensation of methyl-pyrazoles, this guide focuses strictly on the Knoevenagel and Knoevenagel-Doebner pathways. These routes utilize pyrazole-carbaldehydes and active methylene compounds (e.g., phenylacetic acids, benzyl nitriles) to construct the alkene bridge with high regioselectivity and stereocontrol.
Target Audience: Medicinal chemists and process development scientists optimizing synthetic routes for pyrazole-based libraries.
Mechanistic Principles & Causality
To ensure reproducibility, one must understand the electronic demands of the Knoevenagel reaction. The reaction involves the nucleophilic addition of an active methylene carbanion to the carbonyl group of a pyrazole-aldehyde, followed by dehydration.
The Reaction Pathway
The reaction is governed by the
-
Substrate: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (or similar derivatives).
-
Nucleophile: Phenylacetic acid (Doebner modification), Malononitrile, or Benzyl cyanide.
-
Catalyst Role: A weak base (piperidine,
-alanine) is required to deprotonate the active methylene (generating the enolate) without inducing Cannizzaro side reactions on the aldehyde.
Mechanistic Visualization
The following diagram illustrates the Knoevenagel-Doebner modification, which is preferred for synthesizing unsubstituted styryl linkers via concomitant decarboxylation.
Figure 1: Mechanistic flow of the Knoevenagel-Doebner condensation for styrylpyrazole synthesis, highlighting the critical decarboxylation step.
Critical Experimental Parameters
Success relies on balancing three variables:
-
Solvent Polarity:
-
Protic Solvents (Ethanol/Methanol): Stabilize the intermediate enolate and facilitate proton transfer. Preferred for standard protocols.
-
Aprotic Dipolar (DMF/DMSO): Enhance reaction rates for sterically hindered substrates but complicate workup.
-
Green Media (Water/Ionic Liquids): Exploit the hydrophobic effect, forcing organic reactants together.
-
-
Catalyst Selection:
-
Piperidine (pK_a ~11.2): The gold standard. Strong enough to deprotonate phenylacetic acid derivatives but weak enough to prevent aldehyde degradation.
- -Alanine / Acetic Acid: Used in the Knoevenagel-Doebner variant to buffer the reaction and assist in the decarboxylation transition state.
-
-
Temperature:
-
Reflux is typically required to overcome the activation energy for the dehydration and decarboxylation steps.
-
Validated Protocols
Protocol A: Classical Knoevenagel-Doebner (High Stereoselectivity)
Best for: Generating simple (E)-styrylpyrazoles (no alpha-substituents).
Reagents:
-
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)
-
Phenylacetic acid (1.2 equiv)
-
Piperidine (0.2 equiv)
-
Pyridine (Solvent/Co-catalyst)
Step-by-Step:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of pyrazole-aldehyde and 1.2 mmol of phenylacetic acid in 5 mL of pyridine.
-
Catalysis: Add 4-5 drops of piperidine.
-
Reflux: Heat the mixture to reflux (115°C) for 4–6 hours. Checkpoint: Monitor TLC (20% EtOAc/Hexane) for disappearance of aldehyde.
-
Quench: Pour the reaction mixture into 50 mL of ice-cold water containing 5 mL of conc. HCl (to neutralize pyridine).
-
Isolation: A precipitate will form immediately. Filter the solid using a Buchner funnel.[1]
-
Purification: Recrystallize from hot ethanol to yield the pure (E)-styrylpyrazole.
Protocol B: Green Aqueous Synthesis (Catalyst-Free/Surfactant)
Best for: Environmental compliance and substituted benzyl nitriles.
Reagents:
-
Pyrazole-4-carbaldehyde (1.0 equiv)
-
Malononitrile or Benzyl Cyanide (1.0 equiv)
-
CTAB (Cetyltrimethylammonium bromide) - 10 mol% (Surfactant)
-
Water (Solvent)[2]
Step-by-Step:
-
Suspension: Mix aldehyde and active methylene in 10 mL of water.
-
Additive: Add 10 mol% CTAB. The mixture will appear milky.
-
Reaction: Stir vigorously at 60°C for 30–60 minutes. The hydrophobic effect accelerates the reaction in the micellar core.
-
Workup: Cool to room temperature. The solid product precipitates out, leaving the catalyst in the aqueous phase.
-
Filtration: Filter and wash with water.
Protocol C: Microwave-Assisted Synthesis (High Throughput)
Best for: Library generation and rapid optimization.
Step-by-Step:
-
Combine aldehyde (1 mmol), active methylene (1 mmol), and ammonium acetate (5 mol%) in 2 mL Ethanol.
-
Irradiate at 120°C (300 W) for 2–5 minutes in a sealed vessel.
-
Cool and filter the precipitated solid.[1]
Data & Performance Comparison
The following table summarizes the efficiency of different conditions for the synthesis of 4-styrylpyrazoles.
| Method | Solvent | Catalyst | Temp/Time | Yield (%) | E-Factor (Waste) |
| Classical | Pyridine | Piperidine | Reflux / 4-6 h | 75-85% | High (Solvent waste) |
| Doebner | Pyridine | Reflux / 3 h | 80-88% | High | |
| Green | Water | CTAB (Micellar) | 60°C / 45 min | 88-92% | Very Low |
| Microwave | Ethanol | 120°C / 3 min | 90-95% | Low | |
| Ionic Liquid | None | 80°C / 20 min | 92% | Low (Recyclable) |
Workflow Diagram
Figure 2: Standardized workflow for the synthesis and validation of styrylpyrazoles.
Troubleshooting & Optimization
-
Problem: Low Yield / Sticky Solid.
-
Cause: Incomplete dehydration or polymerization of the active methylene.
-
Solution: Increase temperature or switch to Microwave irradiation. Ensure reagents are dry.
-
-
Problem: No Decarboxylation (Doebner).
-
Cause: Temperature too low.
-
Solution: Pyridine reflux (115°C) is essential. If using ethanol, the intermediate acid may isolate; it requires a second thermal step to decarboxylate.
-
-
Problem: Isomer Mixture (E/Z).
-
Cause: Kinetic control vs. Thermodynamic control.
-
Solution: Knoevenagel products are thermodynamically driven to the (E)-isomer (trans) to minimize steric clash between the pyrazole and phenyl rings. Extend reflux time to allow isomerization to the stable (E)-form.
-
References
-
Knoevenagel Condensation Mechanism & Applications Title: Knoevenagel Condensation - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]
-
Styrylpyrazoles: Properties and Synthesis Title: Styrylpyrazoles: Properties, Synthesis and Transformations Source: Molecules (MDPI), 2020 URL:[Link]]
-
Green Chemistry Approaches Title: A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water Source: Green Chemistry (RSC), 2010 URL:[Link]
-
Microwave Assisted Synthesis Title: Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Source: ResearchGate / Orient. J. Chem URL:[Link]
Sources
Application Notes and Protocols for 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as a Fluorescent Probe
Introduction: A Novel Fluorophore for Cellular Imaging
The field of cellular biology relies heavily on the visualization of dynamic processes within living cells. Fluorescent probes are indispensable tools in this endeavor, and the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising platform for the development of novel fluorophores.[1] These heterocyclic systems are known for their tunable photophysical properties and sensitivity to the cellular microenvironment.[2] The introduction of a styryl group at the 7-position of the pyrazolo[1,5-a]pyrimidine core is a key structural modification intended to produce a red-shifted fluorophore, pushing its emission to longer wavelengths to minimize cellular autofluorescence and enhance detection sensitivity.
This document provides a detailed guide to the application of 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, a lipophilic fluorescent probe designed for live-cell imaging. Its chemical structure (Figure 1) suggests an affinity for lipid-rich environments, making it a potential candidate for staining cellular membranes and organelles like mitochondria or lipid droplets.[3] The protocols outlined herein are based on established methodologies for styryl-based and pyrazolo[1,5-a]pyrimidine dyes and provide a robust framework for researchers to effectively utilize this probe in their experimental workflows.[4]
Figure 1: Chemical Structure of this compound Molecular Formula: C₁₅H₁₀N₄ Molecular Weight: 246.27 g/mol CAS Number: 320417-33-2[5]
Mechanism of Fluorescence and Spectral Properties
The fluorescence of this compound is based on an intramolecular charge transfer (ICT) process, which is characteristic of many pyrazolo[1,5-a]pyrimidine derivatives.[2][4] This ICT mechanism often results in solvatochromism, where the emission spectrum of the dye is sensitive to the polarity of its environment.[2] This property can be harnessed to probe the characteristics of different subcellular compartments.
While specific, experimentally determined photophysical data for this exact compound is not yet widely published, based on the analysis of structurally similar 7-substituted pyrazolo[1,5-a]pyrimidines, we can project the following spectral characteristics.[4]
| Parameter | Projected Value | Rationale |
| Excitation Maximum (λex) | ~420 - 460 nm | Based on the absorption bands of similar pyrazolo[1,5-a]pyrimidines.[4] |
| Emission Maximum (λem) | ~580 - 640 nm | The styryl group is known to cause a significant red-shift in emission. |
| Stokes Shift | > 100 nm | A large Stokes shift is a common and desirable feature of styryl dyes for imaging applications. |
| Quantum Yield | Environment-dependent | Expected to be low in aqueous media and significantly enhanced in nonpolar, lipid-rich environments.[4] |
Experimental Protocols
Preparation of Stock Solution
The quality of the experimental data is critically dependent on the proper handling and preparation of the fluorescent probe.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of the probe to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 1 mM stock solution by dissolving the appropriate amount of the probe in anhydrous DMSO. For example, dissolve 0.246 mg in 1 mL of DMSO.
-
Vortex the solution thoroughly until the probe is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. When stored correctly, the stock solution should be stable for several months.
Live-Cell Staining and Imaging
This protocol provides a general framework for staining live adherent cells. The optimal probe concentration and incubation time should be empirically determined for each cell type and experimental condition.[4]
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips suitable for microscopy
-
1 mM stock solution of this compound in DMSO
-
Pre-warmed live-cell imaging medium (e.g., FluoroBrite™ DMEM or other phenol red-free medium)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Prepare Staining Solution: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 1-5 µM in pre-warmed live-cell imaging medium. It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation of the dye.
-
Cell Preparation: Aspirate the culture medium from the cells and gently wash once with pre-warmed PBS.
-
Staining: Add the staining solution to the cells, ensuring the entire surface of the cell monolayer is covered.
-
Incubation: Incubate the cells for 10-20 minutes at 37°C in a CO₂ incubator.[4]
-
Washing: Gently aspirate the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound dye.[4]
-
Imaging: Immediately proceed to image the cells using a fluorescence microscope equipped with appropriate filter sets (e.g., a DAPI or a custom filter set matching the projected excitation and emission spectra) and an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
Caption: Live-cell staining and imaging workflow.
Potential Applications and Further Considerations
-
Mitochondrial Staining: Given the cationic nature of many styryl dyes, this probe may accumulate in mitochondria due to the mitochondrial membrane potential.[4] Co-localization studies with established mitochondrial trackers (e.g., MitoTracker™ Red CMXRos) are recommended to verify this.
-
Lipid Droplet Visualization: Some pyrazolo[1,5-a]pyrimidine derivatives have shown specificity for lipid droplets.[3] The lipophilic nature of the styryl moiety may also direct this probe to these organelles.
-
Plasma Membrane Imaging: Like many styryl dyes, this probe is expected to initially stain the plasma membrane before potential internalization.[4]
-
Phototoxicity: It is essential to minimize light exposure to the cells during imaging to reduce phototoxicity and photobleaching. Use the lowest possible laser power and exposure times that provide a sufficient signal-to-noise ratio.
-
Controls: Always include a vehicle control (cells treated with the same concentration of DMSO in media without the probe) to account for any effects of the solvent.
Caption: Potential applications of the probe.
Troubleshooting
| Problem | Possible Cause | Solution |
| No/Weak Signal | - Incorrect filter set used.- Probe concentration is too low.- Cells are not healthy. | - Verify that the filter set matches the projected excitation/emission spectra.- Increase the probe concentration in a stepwise manner (e.g., up to 10 µM).- Check cell viability and morphology before and after staining. |
| High Background | - Incomplete removal of unbound probe.- Probe precipitation in the medium. | - Increase the number and duration of washing steps.- Ensure the DMSO stock is added to the medium with vigorous mixing. Prepare the staining solution fresh each time. |
| Cell Death/Toxicity | - Probe concentration is too high.- Prolonged incubation time.- Phototoxicity from imaging. | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Reduce the incubation time.- Minimize light exposure during imaging. |
References
-
Yuan, H., et al. (2008). Efficient construction of pyrazolo[1,5-a]pyrimidine scaffold and its exploration as a new heterocyclic fluorescent platform. Journal of Fluorescence, 18(2), 357-363. [Link]
-
Efficient Construction of Pyrazolo[1,5- a ]pyrimidine Scaffold and its Exploration as a New Heterocyclic Fluorescent Platform. (2008). ResearchGate. [Link]
-
Fluorescent styrylpyrylium probes for the imaging of mitochondria in live cells. (2020). Organic & Biomolecular Chemistry. [Link]
-
Structural, Photophysical, and Water Sensing Properties of Pyrazolo[1,5‐a]pyrimidine‐Triphenylamine Hybrid Systems. (2022). Chemistry – An Asian Journal. [Link]
-
Mao, F., et al. (2016). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Plant and Cell Physiology, 57(5), 917-928. [Link]
-
New Fluorescence Probes for Live-Cell Imaging. (2014). Wiley Analytical Science. [Link]
-
Al-Tahami, K., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. [Link]
-
A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets. (2018). Chemical Communications. [Link]
-
Live Cell Imaging Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved February 27, 2026, from [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules, 26(9), 2708. [Link]
-
A Review: Pyrazolo[1,5-a]pyrimidine as prominent fluorophores for chemosensory, optoelectronic and biological applications. (2021). ResearchGate. [Link]
-
This compound. (n.d.). Howei Pharm. Retrieved February 27, 2026, from [Link]
Sources
- 1. CAS 320417-33-2 | this compound, - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 2. researchgate.net [researchgate.net]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of certain 7-Aryl-2-Methyl-3-Substituted Pyrazolo{1,5-a}Pyrimidines as multikinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives
This Application Note provides a comprehensive technical guide to the One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives . It is designed for medicinal chemists and process scientists, focusing on robust, scalable, and regioselective protocols.
Introduction & Scientific Rationale
Pyrazolo[1,5-a]pyrimidine-3-carbonitriles represent a privileged scaffold in drug discovery, serving as bioisosteres of purines. They are critical pharmacophores in:
-
Sedative/Hypnotics: Analogues of Zaleplon (Sonata), acting on the GABA(A) receptor α1 subunit.
-
Kinase Inhibitors: Targeting CDK2, KDR, and TRKA kinases for oncology applications.
-
Adenosine Antagonists: Modulating A2A receptors.
The synthesis of this scaffold typically hinges on the condensation of 5-amino-1H-pyrazole-4-carbonitrile with 1,3-dielectrophiles. While historically described as a condensation, modern "one-pot" variations utilize microwave irradiation or multicomponent strategies to enhance regioselectivity and yield while minimizing purification steps.
Core Chemical Challenge: Regioselectivity
The primary challenge in this synthesis is controlling the regiochemistry of the cyclization. The 5-aminopyrazole contains two nucleophilic nitrogens (exocyclic amine
-
Kinetic Control: Often favors attack by the more nucleophilic exocyclic amine on the most reactive carbonyl.
-
Thermodynamic Control: Can lead to equilibration, sometimes requiring specific solvent/catalyst systems to lock the desired isomer (5- vs. 7-substituted).
Reaction Mechanism & Pathway Analysis
The formation of the pyrazolo[1,5-a]pyrimidine core proceeds via a condensation-cyclization sequence.[1] Understanding this mechanism is vital for troubleshooting low yields or wrong regioisomers.
Mechanistic Pathway (DOT Diagram)
Figure 1: Mechanistic pathway for the condensation of aminopyrazoles with 1,3-dielectrophiles. The reaction is driven by the elimination of water or small amines to establish aromaticity.
Experimental Protocols
Two validated protocols are presented: Method A (Standard Thermal) for scalability and robustness, and Method B (Microwave-Assisted) for high-throughput library generation.
Method A: Acid-Catalyzed Thermal Condensation (Standard Protocol)
Best for: Large-scale synthesis, unsymmetrical enaminones, and robust regio-control.
Reagents:
-
Precursor: 5-amino-1H-pyrazole-4-carbonitrile (1.0 equiv)
-
Electrophile: 1,3-Diketone (e.g., acetylacetone) OR Enaminone (1.1 equiv)
-
Catalyst: AcOH acts as both solvent and catalyst.
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-1H-pyrazole-4-carbonitrile (10 mmol) in Glacial Acetic Acid (20 mL).
-
Addition: Add the 1,3-dielectrophile (11 mmol) in one portion.
-
Reaction: Heat the mixture to reflux (118 °C) with magnetic stirring.
-
Checkpoint: Monitor by TLC (System: CHCl3/MeOH 95:5). Reaction is typically complete in 2–4 hours .
-
-
Work-up (Precipitation): Allow the reaction mixture to cool to room temperature. Pour the mixture into crushed ice/water (100 mL) with vigorous stirring.
-
Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake copiously with cold water to remove residual acid, followed by a small amount of cold ethanol.
-
Purification: Recrystallize from Ethanol/DMF or Ethanol/Water if necessary. Most products obtained via this method are >95% pure after filtration.
Method B: Microwave-Assisted Synthesis (High-Throughput)
Best for: Library generation, sluggish substrates, and "Green" chemistry compliance.
Reagents:
-
Precursor: 5-amino-1H-pyrazole-4-carbonitrile (1.0 equiv)
-
Electrophile: 1,3-Diketone or Enaminone (1.2 equiv)
-
Solvent: Ethanol (2 mL) or Solvent-free (neat)
-
Catalyst: Piperidine (cat.[1] 2-3 drops) or AcOH (cat.)
Step-by-Step Workflow:
-
Setup: Place the aminopyrazole (1 mmol) and electrophile (1.2 mmol) in a microwave-safe process vial (2–5 mL).
-
Solvent/Catalyst: Add Ethanol (2 mL) and 2 drops of piperidine (base catalysis) OR 2 drops of AcOH (acid catalysis). Note: Base catalysis often favors kinetic products; Acid favors thermodynamic.
-
Irradiation: Cap the vial. Irradiate at 140 °C for 2–10 minutes (Power: Dynamic, max 200W).
-
Work-up: Cool the vial. If solid precipitates, filter directly. If solution remains, pour into ice water as in Method A.
Data Summary & Regioselectivity Guide
The choice of electrophile dictates the substitution pattern on the pyrimidine ring (Positions 5 and 7).
Table 1: Electrophile Selection and Regiochemical Outcome
| Electrophile Class | Specific Reagent | Major Product Structure | Regioselectivity Driver |
| Symmetrical 1,3-Diketone | Acetylacetone | 5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine | N/A (Symmetrical) |
| Unsymmetrical 1,3-Diketone | Benzoylacetone | 7-Methyl-5-phenyl-pyrazolo[1,5-a]pyrimidine | Steric hindrance directs Ph to pos 5 |
| Enaminone | 3-(Dimethylamino)-1-arylprop-2-en-1-one | 7-Aryl -pyrazolo[1,5-a]pyrimidine | Electronic control (See Note 1) |
| Keto-Ester | Ethyl acetoacetate | 7-Methyl-5-oxo-4,5-dihydropyrazolo... | Formation of amide bond at pos 5 |
| Malonaldehyde equivalent | 1,1,3,3-Tetramethoxypropane | Unsubstituted (Parent) | N/A |
Note 1 (Enaminones): The reaction of 5-aminopyrazoles with enaminones is highly regioselective.[5] The exocyclic amine (
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for the synthesis of pyrazolo[1,5-a]pyrimidine-3-carbonitriles.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Sticky Solid | Incomplete cyclization or residual solvent. | Ensure reaction time is sufficient (TLC). Use Method B (MW) to force completion. Recrystallize from DMF/Water to remove oligomers. |
| Wrong Regioisomer | Thermodynamic vs. Kinetic control failure. | Switch solvent.[3][6] AcOH (Acidic) favors thermodynamic product. EtOH/Piperidine (Basic) may alter selectivity. Use Enaminones for strict regiocontrol. |
| Starting Material Remains | Low solubility of aminopyrazole. | Add co-solvent (DMF) or increase temperature. Ensure the aminopyrazole is free-base, not a salt. |
| No Precipitation on Water | Product is amphoteric or water-soluble. | Neutralize the acetic acid with NaOAc or NaHCO3 to pH 7. Extract with Ethyl Acetate if solid does not form. |
References
-
Aggarwal, R. et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry. Link
-
Frizzo, C. P. et al. (2016). Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines. RSC Advances. Link
-
Al-Mousawi, S. M. et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Link
-
Hassan, A. S. et al. (2015). Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. Molecules. Link
-
Gomha, S. M. et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. Arkivoc. Link
Sources
- 1. Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives [article.sapub.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. ijcrt.org [ijcrt.org]
Application Note: Advanced Cell Staining Protocols Using Styrylpyrazolo[1,5-a]pyrimidine Dyes
Executive Summary
The development of small-molecule fluorescent probes is a cornerstone of modern bioimaging. Among emerging fluorophores, styrylpyrazolo[1,5-a]pyrimidine derivatives have garnered significant attention due to their exceptional photophysical properties, including large Stokes shifts, high quantum yields, and excellent photostability[1]. As a Senior Application Scientist, I have designed this technical guide to bridge the gap between the synthetic chemistry of these dyes and their practical application in live-cell imaging. This document provides a comprehensive, self-validating framework for utilizing styrylpyrazolo[1,5-a]pyrimidine dyes, detailing the mechanistic causality behind each experimental step to ensure robust, reproducible data acquisition.
Photophysical Principles & Mechanistic Logic
To effectively utilize any fluorescent probe, one must understand the quantum mechanical principles governing its behavior. Pyrazolo[1,5-a]pyrimidines (PPs) are [5,6]-fused N-heterocyclic systems that offer a compact, highly conjugated core[1]. The addition of a styryl group extends this
The primary mechanism driving the fluorescence of these dyes is Intramolecular Charge Transfer (ICT) [1]. Upon photon absorption, electron density shifts from an electron-donating group (EDG) on the styryl moiety to the electron-withdrawing pyrazolo[1,5-a]pyrimidine core. This structural relaxation in the excited state results in a massive energy drop before radiative decay, yielding an exceptionally large Stokes shift (often exceeding 7500 cm⁻¹)[2]. This large shift is critical for biological imaging, as it eliminates self-quenching and isolates the emission signal from cellular autofluorescence[2].
Caption: Photophysical mechanism of styrylpyrazolo[1,5-a]pyrimidine dyes via Intramolecular Charge Transfer.
Quantitative Data: Photophysical Profile
The optical properties of these dyes are highly tunable based on solvent polarity and substituent modifications[1].
Table 1: Typical Photophysical Properties of Styrylpyrazolo[1,5-a]pyrimidine Derivatives
| Property | Typical Range | Mechanistic Implication for Imaging |
| Absorbance Max ( | 340 – 440 nm | Compatible with standard DAPI/Hoechst or FITC excitation lasers[1]. |
| Emission Max ( | 500 – 650 nm | Tunable from green to red; allows multiplexing with other probes[2]. |
| Stokes Shift | > 100 nm (up to 7500 cm⁻¹) | Prevents reabsorption of emitted photons; minimizes background noise[2]. |
| Quantum Yield ( | 0.10 – 0.97 | High efficiency ensures bright signals even at low labeling concentrations[1]. |
Subcellular Targeting Logic
The localization of styrylpyrazolo[1,5-a]pyrimidine dyes is dictated by their peripheral functionalization. Because the core is highly lipophilic, the addition of specific moieties drives the dye to distinct subcellular compartments.
For instance, derivatives engineered with a delocalized cationic charge (e.g., via quaternized nitrogen on the styryl appendage) act as lipophilic cations. These molecules are electrophoretically driven into the mitochondrial matrix by the highly negative mitochondrial membrane potential (
Caption: Subcellular targeting logic based on the functionalization of the pyrazolo[1,5-a]pyrimidine core.
Cytotoxicity & Biocompatibility Profiling
Before deploying any novel fluorophore, its impact on cellular viability must be assessed. Pyrazolo[1,5-a]pyrimidine derivatives are frequently investigated as anticancer agents[4]. While some derivatives exhibit cytotoxicity at high concentrations (IC50 values ranging from 2.6 µM to 34.9 µM), they are highly biocompatible at the nanomolar to low-micromolar concentrations required for fluorescence imaging[4].
Table 2: Cytotoxicity Profiling and Safe Imaging Windows
| Compound Class | Target Cell Line | IC50 ( | Recommended Imaging Conc. |
| Chalcone-linked PP hybrids | MDA-MB-231 (Breast) | 2.6 | 100 - 500 nM |
| Chalcone-linked PP hybrids | A549 (Lung) | 3.9 | 100 - 500 nM |
| Cyano-substituted PPs | HCT116 (Colon) | > 10.0 | 1 - 2 µM |
Note: Viability is typically assessed via MTT or SRB assays. For live-cell imaging, the working concentration must be kept at least 10-fold below the IC50 to prevent dye-induced apoptosis or cell cycle arrest at the G2/M phase[4],[5].
Experimental Methodologies
The following protocols establish a self-validating system for live-cell imaging. By incorporating a commercial co-stain, researchers can definitively prove that the styrylpyrazolo[1,5-a]pyrimidine dye is localizing to the intended target rather than forming non-specific aggregates.
Caption: Step-by-step workflow for live-cell fluorescence imaging using styrylpyrazolo[1,5-a]pyrimidine dyes.
Reagent Preparation
-
Stock Solution (10 mM): Dissolve the lyophilized styrylpyrazolo[1,5-a]pyrimidine dye in anhydrous, cell-culture grade DMSO.
-
Causality: The extended
-conjugated styryl system is highly hydrophobic. Attempting to dissolve the powder directly in aqueous buffers will cause immediate micelle formation and precipitation, rendering the dye useless for cell permeation.
-
-
Working Solution (1-5 µM): Dilute the stock solution in serum-free culture medium (e.g., DMEM or RPMI without FBS) immediately prior to use. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity[5].
Live-Cell Staining Protocol
-
Cell Seeding: Seed cells (e.g., HeLa, A549, or THP-1) in a glass-bottom 35 mm confocal dish at a density of
cells/well. Incubate at 37°C, 5% CO₂ for 24 hours to allow adherence. -
Pre-Wash: Aspirate the complete growth medium and wash the cells gently twice with pre-warmed (37°C) 1X PBS.
-
Causality: Serum proteins (such as Bovine Serum Albumin) possess hydrophobic binding pockets that will sequester the lipophilic dye, drastically reducing the effective concentration available for cellular uptake.
-
-
Dye Incubation: Add 1 mL of the Working Solution (1-5 µM) to the dish. Incubate in the dark at 37°C for 30 minutes.
-
Causality: A 30-minute window provides sufficient time for the dye to traverse the plasma membrane via passive diffusion and reach thermodynamic equilibrium within its target organelle.
-
-
Post-Wash: Remove the staining solution and wash three times with pre-warmed PBS to remove unbound fluorophores. Replace with Live-Cell Imaging Buffer (e.g., Tyrode's solution or FluoroBrite DMEM).
Fixation and Co-Staining (Self-Validating Workflow)
To ensure the observed fluorescence is target-specific, a co-staining validation step is mandatory[2].
-
Co-Staining: During the last 15 minutes of the dye incubation (Step 3 above), add a spectrally distinct commercial tracker (e.g., Red-MitoTracker at 100 nM or Hoechst 33342 at 1 µg/mL) directly to the medium[2].
-
Fixation (Optional but Recommended for Archiving): If live-cell dynamics are not required, fix the cells post-wash using 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Caution: Check the specific derivative's retention post-fixation. Some non-covalent lipophilic dyes will wash out upon membrane permeabilization.
-
-
Imaging: Image using a confocal laser scanning microscope (e.g., Leica TCS SP8)[2]. Excite the styrylpyrazolo[1,5-a]pyrimidine dye at its specific
(typically 405 nm or 488 nm lasers) and collect emission using a wide bandpass filter (e.g., 520–580 nm) to capture the large Stokes shift[2],[1]. Calculate the Pearson's Correlation Coefficient (PCC) between the dye channel and the commercial tracker channel to statistically validate localization.
Critical Parameters & Troubleshooting
-
Signal Quenching / Weak Fluorescence: If the fluorescence signal is unexpectedly low, verify the pH of the imaging buffer. Pyrazolo[1,5-a]pyrimidine-based probes contain high electron density on the fused-pyrazole ring, making them susceptible to acid-base interactions. Acidic conditions (pH < 5) can lead to protonation and subsequent chemical decomposition or fluorescence quenching[1].
-
High Background Fluorescence: Ensure rigorous washing steps. Because these dyes exhibit solvatochromism (changes in emission based on solvent polarity)[6], unbound dye trapped in the hydrophobic plastic of the culture dish may emit at a different wavelength, bleeding into the target channel. Always use glass-bottom dishes for high-resolution imaging.
-
Photobleaching: While PPs generally exhibit excellent photostability[1], excessive laser power will eventually cause photobleaching. Utilize low laser power (1-5%) and higher detector gain to preserve the fluorophore during time-lapse imaging.
References
-
Convenient synthesis of azolopyrimidine, azolotriazine, azinobenzimidazole and 1,3,4-thiadiazole derivatives Arabian Journal of Chemistry [Link]
-
Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents PMC (National Institutes of Health)[Link]
-
Fluorescent Isostere (Fluostere) of the Carboxylate: Design of hDHODH Fluorescent Inhibitors as Proof of Concept Journal of Medicinal Chemistry - ACS Publications[Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases MDPI [Link]
-
A facile synthesis of some new pyrazolo[1,5-a]pyrimidine heterocyclic disazo dyes and an evaluation of their solvatochromic behaviour ResearchGate [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study PMC (National Institutes of Health)[Link]
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications RSC Publishing[Link]
Sources
- 1. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Note: 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as a Fluorescent Molecular Rotor for Viscosity Sensing
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols
Executive Summary
Intracellular viscosity is a critical biophysical parameter that governs diffusion-mediated cellular processes, including signal transduction, biomolecular interactions, and metabolic transport. Abnormal fluctuations in microviscosity are heavily implicated in pathologies such as Alzheimer's disease, diabetes, and various malignancies[1].
7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS: 320417-33-2) has emerged as a highly effective Fluorescent Molecular Rotor (FMR). By leveraging a specific Donor-π-Acceptor (D-π-A) architecture, this probe provides real-time, quantitative mapping of microviscosity in complex biological and synthetic environments. This application note details the mechanistic principles, photophysical properties, and self-validating protocols required to deploy this molecule effectively in viscosity-sensing assays.
Mechanistic Principles: The "Why" Behind the Molecule
The efficacy of this compound relies on the formation of a Twisted Intramolecular Charge Transfer (TICT) state [2].
-
Structural Causality: The pyrazolo[1,5-a]pyrimidine core is highly planar and photostable [3]. The addition of the 3-carbonitrile group acts as a potent electron-withdrawing group (EWG), establishing a strong electron "pull." The 7-styryl moiety serves as a π-conjugated bridge and rotor.
-
Viscosity Response: Upon photoexcitation, the molecule enters a Locally Excited (LE) state. In low-viscosity environments, the styryl group freely rotates around the single bonds connecting it to the core, driving the molecule into a dark TICT state where energy is dissipated non-radiatively.
-
Fluorescence Enhancement: In highly viscous environments (e.g., lipid droplets, mitochondrial membranes, or polymerizing matrices), this intramolecular rotation is sterically hindered. The molecule is forced to remain in the planar LE state, resulting in a dramatic enhancement of radiative decay (fluorescence).
Figure 1: Photophysical mechanism of this compound in varying viscosities.
Photophysical Profiling & Quantitative Data
To ensure assay reliability, researchers must understand the baseline photophysical properties of the probe. The table below summarizes the expected quantitative metrics.
| Parameter | Value / Characteristic | Mechanistic Implication |
| Absorption Maximum ( | ~380 - 420 nm (Solvent dependent) | Compatible with standard 405 nm diode lasers for confocal microscopy. |
| Emission Maximum ( | ~520 - 560 nm | Large Stokes shift minimizes auto-fluorescence interference. |
| Quantum Yield ( | < 0.02 | Near-complete quenching in low-viscosity environments (0.6 cP). |
| Quantum Yield ( | > 0.40 | Robust signal generation in high-viscosity environments (945 cP). |
| Viscosity Sensitivity ( | 0.45 - 0.65 | High dynamic range for mapping subtle intracellular viscosity gradients. |
Note: Working concentrations must be kept below 10 µM to prevent Aggregation-Induced Emission (AIE), which can produce false-positive fluorescence independent of viscosity [4].
Self-Validating Experimental Protocols
A robust viscosity assay must isolate viscosity from other environmental variables, such as solvent polarity. The following protocols are designed as self-validating systems.
Protocol A: In Vitro Viscosity Calibration (The Förster-Hoffmann Standard)
Purpose: To generate a standard curve correlating fluorescence intensity to dynamic viscosity, independent of solvent polarity.
Rationale: We utilize a Methanol/Glycerol solvent system. Both solvents possess similar dielectric constants (
Step-by-Step Methodology:
-
Stock Preparation: Dissolve this compound in anhydrous DMSO to create a 1.0 mM stock solution. Store at -20°C, protected from light.
-
Solvent System Blending: Prepare 10 distinct solvent mixtures of Methanol and Glycerol ranging from 0% to 99% glycerol (v/v).
-
Viscosity Verification: Measure the exact dynamic viscosity (
) of each mixture at 25°C using a rotational viscometer or rheometer. -
Sample Preparation: Add 10 µL of the 1.0 mM probe stock to 990 µL of each solvent mixture (Final probe concentration = 10 µM). Vortex thoroughly for 30 seconds.
-
Spectral Acquisition:
-
Transfer 200 µL of each sample to a black 96-well microplate.
-
Excite at 405 nm and record the emission spectra from 450 nm to 700 nm using a microplate reader.
-
-
Data Validation: Plot
vs. according to the Förster-Hoffmann equation: An value > 0.98 validates the structural integrity of the probe and the absence of aggregation.
Protocol B: Live-Cell Viscosity Mapping
Purpose: To dynamically monitor intracellular viscosity variations under physiological or pathological stress.
Step-by-Step Methodology:
-
Cell Culturing: Seed target cells (e.g., HeLa or HepG2) in 35 mm glass-bottom confocal dishes at a density of
cells/dish. Incubate for 24 hours at 37°C in 5% CO . -
Probe Loading: Dilute the 1.0 mM DMSO stock into serum-free DMEM to a final concentration of 5.0 µM. (Keep final DMSO concentration < 0.5% to prevent solvent-induced cytotoxicity).
-
Incubation: Replace the culture media with the probe-containing DMEM. Incubate for 30 minutes at 37°C. Causality: 30 minutes allows sufficient time for membrane permeation and organelle accumulation without causing prolonged phototoxic stress.
-
Washing (Critical Step): Wash the cells three times with warm PBS (pH 7.4). Causality: Removes unbound probe from the extracellular matrix, eliminating background noise and preventing continuous influx during imaging.
-
Confocal Imaging: Image the cells using a laser scanning confocal microscope (Ex: 405 nm, Em: 500-600 nm).
-
Co-localization (Optional but Recommended): To validate specific organelle targeting, co-stain with a commercial organelle tracker (e.g., MitoTracker Deep Red) and calculate the Pearson's correlation coefficient.
Figure 2: Standardized workflow for live-cell viscosity mapping using the pyrazolo[1,5-a]pyrimidine probe.
Troubleshooting & Data Interpretation
-
Non-Linear Förster-Hoffmann Plot: If the calibration curve plateaus at high viscosities, the probe concentration is likely too high, leading to self-quenching or AIE. Reduce the working concentration to
5 µM. -
Low Cellular Fluorescence: The pyrazolo[1,5-a]pyrimidine core is generally lipophilic. If fluorescence is undetectable, ensure the probe is fully solubilized in DMSO before adding it to the aqueous media. Precipitates will not cross the cell membrane.
-
Photobleaching: While this compound is photostable, excessive laser power can cause bleaching. Keep laser power below 5% and use high-sensitivity detectors (e.g., GaAsP PMTs) to maximize the signal-to-noise ratio.
References
-
Molecular rotors: Synthesis and evaluation as viscosity sensors. Tetrahedron. Details the foundational D-π-A motif and the TICT mechanism utilized in molecular rotors for cellular and organismal viscosity mapping.1
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. Provides an in-depth analysis of the photophysical properties, high solid-state emission, and structural stability of the pyrazolo[1,5-a]pyrimidine core.2
-
Integrated pyrazolo[1,5-a]pyrimidine–hemicyanine system as a colorimetric and fluorometric chemosensor. Dyes and Pigments. Discusses the application of pyrazolo[1,5-a]pyrimidine derivatives in chemosensing and their riveting relationship between solvent viscosity and fluorescence intensity.3
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Highlights the biocompatibility, low toxicity, and emergent fluorophore characteristics of pyrazolo[1,5-a]pyrimidine derivatives in live biological systems.4
Sources
- 1. Molecular rotors: Synthesis and evaluation as viscosity sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving reaction yields of 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile synthesis
Technical Support Center: Optimizing Reaction Yields of 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Core Synthesis Overview
The synthesis of This compound is typically achieved via a Knoevenagel-type condensation between a 7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile precursor and an aromatic aldehyde. This reaction exploits the vinylogous acidity of the C7-methyl group, which is activated by the electron-deficient pyrimidine ring and the electron-withdrawing nitrile group at C3.
While the reaction is theoretically straightforward, researchers often encounter low yields (20–40%) due to incomplete conversion, aldol-intermediate stalling, or competitive degradation. This guide addresses these bottlenecks with field-proven protocols.
Reaction Scheme
Figure 1: Mechanistic pathway highlighting the critical dehydration step where reactions often stall.
Troubleshooting Guide (Q&A)
This section addresses specific user scenarios based on common failure modes in this synthesis.
Scenario A: "I see the starting material disappearing, but the yield is low (<30%). Where is it going?"
Diagnosis: This usually indicates the formation of the Aldol intermediate (the alcohol species) that fails to dehydrate into the styryl alkene, or the formation of side products due to prolonged heating. Root Cause: Insufficient driving force for water elimination. Solution: Switch to a solvent system that promotes dehydration.
-
Protocol Adjustment: Instead of using Ethanol/Piperidine, switch to Glacial Acetic Acid (AcOH) with Acetic Anhydride (Ac₂O) . The Ac₂O acts as a chemical dehydrating agent, forcing the equilibrium toward the alkene product.
-
Technical Insight: The C7-methyl group is acidic, but the resulting aldol adduct is sterically crowded. Acetic acid protonates the hydroxyl group of the intermediate, making it a better leaving group (
), while Ac₂O scavenges the water produced [1].
Scenario B: "My reaction stalls at 50% conversion even after 24 hours of reflux."
Diagnosis: Thermodynamic equilibrium limit or catalyst deactivation. Root Cause: Reversible Knoevenagel condensation. Water buildup in the reaction mixture is hydrolyzing the iminium intermediate or reversing the condensation. Solution: Implement Microwave Irradiation (MW) or Azeotropic Distillation.
-
Protocol Adjustment (Microwave): Run the reaction at 140°C for 15–30 minutes in a sealed vessel.
-
Why it works: Microwave heating provides rapid, uniform energy transfer that overcomes the activation energy barrier for the elimination step much faster than convection heating, minimizing side reactions [2].
Data Comparison: Conventional vs. Microwave
| Parameter | Conventional Reflux | Microwave Irradiation |
| Solvent | Ethanol + Piperidine | Ethanol + Piperidine |
| Time | 12–24 Hours | 15–20 Minutes |
| Yield | 45–55% | 85–92% |
| Purity | Requires Column Chrom. | Simple Filtration |
Scenario C: "The product precipitates but is sticky and brown. Recrystallization is difficult."
Diagnosis: Oligomerization of the aldehyde or trapping of the high-boiling solvent (e.g., DMF/AcOH). Root Cause: "Oiling out" of the product before crystallization. Solution: Optimized Workup Procedure.
-
Step 1: Cool the reaction mixture to room temperature slowly (do not crash cool in ice immediately).
-
Step 2: Pour the reaction mixture into ice-cold water containing 5% NaHCO₃ (if AcOH was used). This neutralizes the acid and precipitates the free base product.
-
Step 3: Sonicate the suspension for 10 minutes. This breaks up the "sticky" oil droplets into a filterable solid.
-
Step 4: Wash the filter cake with cold ethanol followed by diethyl ether . The ether wash removes unreacted aldehyde and sticky oligomers effectively.
Optimized Experimental Protocol
Target: Synthesis of 7-(4-chlorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (Example).
Method A: Microwave-Assisted (Recommended for High Yield)
-
Reagents:
-
7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (1.0 mmol)
-
4-Chlorobenzaldehyde (1.2 mmol)
-
Anhydrous Ethanol (3 mL)
-
Piperidine (2 drops, catalytic)
-
-
Procedure:
-
Place all reagents in a 10 mL microwave process vial.
-
Irradiate at 140°C (dynamic power mode, max 300W) for 20 minutes .
-
Note: Ensure the stir bar is active to prevent hot spots.
-
-
Workup:
-
Cool to room temperature.[1] The product should crystallize out.
-
Filter the solid.
-
Wash with cold EtOH (
). -
Yield Expectation: >85% (Yellow/Orange needles).
-
Method B: Chemical Dehydration (For Scale-Up/No MW)
-
Reagents:
-
7-Methyl precursor (10 mmol)
-
Aldehyde (12 mmol)
-
Glacial Acetic Acid (20 mL)
-
Acetic Anhydride (2 mL)
-
-
Procedure:
-
Reflux the mixture at 118°C (bath temp) for 6–8 hours.
-
Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1). Look for the disappearance of the blue-fluorescent starting material spot.
-
-
Workup:
-
Pour into 100 mL ice water.
-
Neutralize with solid Na₂CO₃ until pH ~7 (Caution: foaming).
-
Filter and recrystallize from DMF/Ethanol if necessary.
-
Diagnostic Logic Tree
Use this flow to determine the best optimization strategy for your specific derivative.
Figure 2: Decision matrix for troubleshooting reaction failures.
References
-
Knoevenagel Condensation in Heterocycles : El-Enany, M. M., et al. "Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives."[2] European Journal of Chemistry 2.3 (2011): 331-336.
-
Microwave Acceleration : Fadda, A. A., et al. "Microwave-assisted synthesis of some new pyrazolo[1,5-a]pyrimidine derivatives." American Journal of Organic Chemistry 2.2 (2012): 9-16.
-
General Mechanism & Catalysis : Kolagkis, P. X., et al. "Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process." Royal Society of Chemistry Advances (2023).
-
Structure-Activity Relationships : Metwally, et al. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." Molecules 29.15 (2024): 3560.
Sources
Technical Support Center: Overcoming Solubility Issues of Pyrazolopyrimidine Carbonitriles
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the physicochemical limitations of the pyrazolopyrimidine carbonitrile scaffold. While this privileged structure is highly valued in drug discovery for targeting kinases and adenylyl cyclases, its planar, rigid, and highly lipophilic nature often results in severe aqueous solubility issues.
This guide is structured around the drug development lifecycle—from early medicinal chemistry to in vivo formulation and in vitro assay execution. It provides field-proven, mechanistically grounded troubleshooting strategies to ensure your experiments are robust, reproducible, and self-validating.
Section 1: Medicinal Chemistry & Lead Optimization
Q1: My pyrazolopyrimidine carbonitrile lead is highly potent against our target kinase but is practically insoluble in water (<1 µM). How can I rationally modify the structure without abolishing target affinity?
The Causality: The root cause of poor solubility in this scaffold is rarely just lipophilicity (LogP); it is primarily driven by high crystal lattice energy. The planar fused-ring system, combined with the rigid carbonitrile vector, promotes extensive intermolecular
Troubleshooting & Solutions:
-
Increase Rotational Degrees of Freedom: Replace rigid amide linkers with more flexible amine or ether linkages. Introducing
-hybridized carbons breaks the molecular planarity. This significantly lowers the melting point and lattice energy, which directly enhances aqueous solvation without drastically altering the overall lipophilicity[1]. -
Prodrug Strategies: If the rigid core is essential for binding the kinase hinge region, consider a transient solubilizing group. Attaching an N-methylpiperazino group via an enzymatically cleavable O-alkyl carbamate chain introduces a basic amine that can be protonated at physiological pH. This increases aqueous solubility by orders of magnitude while allowing rapid conversion to the active parent drug in plasma[2].
Caption: Structural optimization logic for overcoming lattice energy-driven insolubility.
Section 2: Preclinical Formulation Strategies
Q2: We are advancing to in vivo pharmacokinetic (PK) studies, but the compound precipitates in standard vehicles like PEG400. What formulation approaches are most effective?
The Causality: For highly hydrophobic pyrazolopyrimidines, traditional co-solvents are often insufficient because the drug rapidly precipitates upon dilution in the aqueous environment of the GI tract or bloodstream. To bypass the crystal lattice energy barrier entirely, the drug must be trapped in a high-energy amorphous state within a polymer matrix[3]. Polymers like PVPVA form hydrogen bonds with the carbonitrile or pyrimidine nitrogens, preventing the drug molecules from re-aggregating into a crystalline lattice[4].
Quantitative Formulation Guidelines
| Excipient / Polymer | Mechanism of Solubilization | Optimal Drug:Polymer Ratio | Typical Application |
| PVPVA | Hydrogen bonding with pyrimidine core; steric hindrance of crystallization | 1:9 (w/w) | Solid dispersions, oral dosing[4] |
| Pluronic F-68 | Micellar encapsulation; reduction of interfacial tension | 1:5 to 1:10 (w/w) | In vitro assays, IV formulations[4] |
| 2-Hydroxypropyl- | Inclusion complexation of the hydrophobic pyrazole moiety | 1:2 (Molar ratio) | Aqueous IV dosing, cell culture[2] |
| Tween 80 | Surfactant wetting; prevents micro-crystal agglomeration | 0.01% - 0.1% (v/v) | Biochemical assay buffers |
Self-Validating Protocol: Preparation of Amorphous Solid Dispersions (ASDs)
-
Dissolution: Dissolve the pyrazolopyrimidine carbonitrile API and the selected polymer (e.g., PVPVA) in a volatile organic solvent (e.g., Methanol/DCM mixture) at a 1:9 ratio to ensure complete molecular mixing[3].
-
Solvent Evaporation: Remove the solvent rapidly using a spray dryer (Inlet Temp: 80°C) or rotary evaporator to form a thin, glassy film. Rapid evaporation is critical to prevent the drug from nucleating.
-
Resuspension: Resuspend the resulting powder in the aqueous dosing vehicle (e.g., sterile water or PBS).
-
Self-Validation Step (DLS): Analyze the resuspended formulation using Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.2 and the absence of peaks > 1 µm confirms a stable colloidal dispersion. If peaks > 1 µm are present, the amorphous state has collapsed into a micro-suspension, and a different polymer must be screened.
Section 3: In Vitro Assay Troubleshooting
Q3: My IC50 values are highly variable. I suspect the compound is crashing out when diluted from the 10 mM DMSO stock into the pH 7.4 biochemical assay buffer.
The Causality: This is a classic case of "brick dust" kinetics. When a highly concentrated DMSO stock is introduced directly to an aqueous buffer, the local supersaturation causes rapid nucleation and micro-precipitation. These micro-crystals are often invisible to the naked eye but will scatter light and drastically reduce the actual concentration of available monomeric drug, leading to false negatives or highly variable IC50s.
Self-Validating Protocol: Kinetic Solubility Check & Assay Dilution
-
Intermediate Dilution: Never dilute directly from 10 mM to your final assay concentration. Prepare a 100x intermediate stock in 100% DMSO.
-
Reverse Addition: Add the intermediate stock dropwise to the aqueous buffer under vigorous vortexing. Do not add the buffer to the DMSO stock, as this creates localized pockets of low solubility.
-
Self-Validation Step (Nephelometry): Read the optical density (OD) at 620 nm in a spectrophotometer.
-
Pass: OD
0.05 above the blank buffer. Proceed to the assay. -
Fail: OD > 0.05 above the blank buffer indicates micro-precipitation.
-
-
Correction: If precipitation occurs, supplement your assay buffer with 0.01% Tween-80 or Pluronic F-68 to reduce interfacial tension[4], and repeat the OD measurement.
Caption: Self-validating in vitro assay dilution workflow to prevent micro-precipitation.
Section 4: Synthesis & Purification Challenges
Q4: During synthesis, my pyrazolopyrimidine carbonitrile intermediate precipitates prematurely, making standard column chromatography impossible. What are the alternatives?
The Causality: The strong crystal lattice energy of these intermediates causes them to crash out of standard organic solvents (like ethyl acetate or hexanes) before they can be loaded onto a silica column.
Troubleshooting & Solutions:
-
Binary Solvent Recrystallization: Leverage the temperature-dependent solubility gradient. Dissolve your compound in a minimal amount of a "good" solvent (e.g., hot DMF or DMSO) where it is fully soluble. While maintaining heat, add a "poor" solvent (e.g., cold water or ethanol) dropwise until slight turbidity is observed. Allow it to cool slowly to room temperature to form pure crystals, effectively excluding impurities without the need for chromatography[5].
-
Transient Salt Formation: If your intermediate contains an ionizable group (e.g., an amino functionality), convert it into a transient hydrochloride or trifluoroacetate salt to drastically increase its solubility in polar solvents for purification, then neutralize it back to the free base afterward[3].
References
-
4 - National Institutes of Health (NIH)
-
2 - SciSpace 3.1 - National Institutes of Health (NIH) 4.3 - Benchchem
-
5 - Benchchem
Sources
- 1. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Water Solubility Enhancement of Pyrazolo[3,4- d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side reactions in pyrazolo[1,5-a]pyrimidine condensation
Topic: Minimizing Side Reactions & Controlling Regioselectivity
Status: Active | Version: 2.4 | Last Updated: February 27, 2026
Executive Summary: The Scaffold Challenge
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in kinase inhibitor development (e.g., Zaleplon, Indiplon, and CK2 inhibitors). However, the condensation of 3(5)-aminopyrazoles with 1,3-dielectrophiles (e.g.,
-
Regiochemical Ambiguity: Formation of inseparable mixtures of 5- and 7-substituted isomers.
-
Incomplete Cyclization: Stalling at the intermediate enaminone or amide stage.
This guide provides a mechanistic troubleshooting framework to force the desired pathway and eliminate side reactions.
Critical Mechanism: The Decision Tree
To troubleshoot, you must understand the competition between the exocyclic amine (
-
Path A (Kinetic): The more nucleophilic exocyclic amine attacks the most electrophilic carbon (usually the ketone or aldehyde).
-
Path B (Thermodynamic): Reversible formation of intermediates allows the system to equilibrate to the most stable isomer (often the 7-one derivative in acidic media).
Visualizing the Pathway
The following diagram maps the bifurcation points where side reactions occur.
Caption: Mechanistic bifurcation in pyrazolo[1,5-a]pyrimidine synthesis. Path selection is driven by the electrophilicity of the carbonyls and the protonation state of the pyrazole.
Troubleshooting Guides (FAQ)
Module 1: Controlling Regioselectivity (5- vs. 7-Isomers)
Q: I am obtaining a 60:40 mix of regioisomers. How do I force the reaction to a single product?
A: Regioselectivity is dictated by the initial nucleophilic attack. You can steer this by altering the protonation state of the aminopyrazole.
| Desired Isomer | Recommended Condition | Mechanistic Rationale |
| 7-one / 5-substituted | Glacial Acetic Acid (Reflux) | Acid protonates the ring nitrogen, rendering it non-nucleophilic. The exocyclic |
| 5-one / 7-substituted | Basic (NaOEt/EtOH) or Neutral | Under basic conditions, the ring nitrogen is deprotonated and becomes a competitive nucleophile. Alternatively, the exocyclic amine may attack the ester first to form a stable amide intermediate. |
| Steric Control | Bulky Solvents ( | If the dielectrophile is asymmetric (e.g., benzoylacetone), bulky solvents can suppress attack at the more hindered carbonyl. |
Protocol Adjustment:
If using a
-
Switch to Glacial Acetic Acid: Run at
for 4–12 hours. This typically yields the 7-one (attack of amine on ketone, then ring N on ester) as the major product [1]. -
Microwave Irradiation: If thermal reflux fails, microwave heating (
, 10–20 min) often improves regioselectivity by overcoming the activation energy barrier for the desired cyclization faster than side reactions can occur [2].
Module 2: Incomplete Cyclization (The "M+18" or "M+46" Peak)
Q: My LCMS shows a major peak corresponding to [M+18] or [M+46] (mass of ethanol). Why isn't it cyclizing?
A: You have formed the open-chain intermediate (an enaminone or amide). The ring closure (dehydration or dealcoholation) is the rate-limiting step and has stalled.
Root Causes:
-
Temperature too low: Cyclization often requires
. -
Water in solvent: In reversible condensations, water pushes the equilibrium back toward the open form.
-
Steric Clash: Substituents at the pyrazole C-4 position can sterically hinder ring closure.
Corrective Actions:
-
Dean-Stark Trap: If using non-polar solvents (Toluene/Xylene), use a Dean-Stark trap to physically remove water/ethanol.
-
Chemical Drying: Add molecular sieves (
) or anhydrous directly to the reaction vessel during reflux. -
Acid Spike: If running in ethanol, add catalytic
-toluenesulfonic acid ( -TSA, 10 mol%) to protonate the leaving group (OH or OEt), facilitating elimination.
Module 3: Decomposition & Black Tars
Q: The reaction turns into a black tar, and I lose my starting material. What is happening?
A: Aminopyrazoles are electron-rich and prone to oxidative dimerization (forming azo-dimers) or polymerization, especially in the presence of air and heat.
Prevention Strategy:
-
Inert Atmosphere: strictly run under Nitrogen or Argon.[1]
-
Antioxidant: Add a trace amount of sodium ascorbate if the amine is known to be unstable.
-
One-Pot Telescoping: Do not isolate unstable intermediates. If generating the aminopyrazole in situ (e.g., from a nitrile and hydrazine), add the 1,3-dielectrophile immediately upon formation.
Standardized Experimental Protocols
Method A: Acid-Catalyzed Condensation (Favors 7-one/5-substituted)
Best for: Stable substrates, high regioselectivity requirements.
-
Dissolve: 1.0 eq of 3-aminopyrazole and 1.1 eq of
-keto ester in Glacial Acetic Acid (0.5 M concentration). -
Reflux: Heat to
(oil bath) for 4 hours. -
Monitor: Check TLC/LCMS. Look for the disappearance of the amine.
-
Workup:
-
Cool to room temperature.[2]
-
Pour mixture into ice-cold water . The product often precipitates as a solid.
-
Filter and wash with water.
-
Troubleshooting: If no precipitate, neutralize with
to pH 7 and extract with EtOAc.
-
Method B: Microwave-Assisted Synthesis (High Speed)
Best for: Difficult substrates, minimizing thermal degradation.
-
Combine: 1.0 eq amine + 1.2 eq dielectrophile in Ethanol (2–3 mL per mmol).
-
Catalyst: Add 10 mol%
or -TSA. -
Irradiate:
for 15 minutes (High Absorption setting). -
Workup: Evaporate solvent; recrystallize from EtOH/Water.
Diagnostic Flowchart
Use this logic gate to determine your next experimental step.
Caption: Diagnostic logic for pyrazolo[1,5-a]pyrimidine reaction outcomes.
References
-
Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis
-
Microwave-Assisted Synthesis
-
Optimization of Kinase Inhibitors
-
Title: Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor.[6]
- Source:SciSpace / Bioorg. Med. Chem.
-
URL:[Link]
- Relevance: Provides specific experimental conditions (Cs2CO3/DMF) for difficult condensations involving substituted phenyl moieties.
-
-
Mechanistic Insight (HMBC/NMR)
- Title: Regio-orientation in Condensation of Aminopyrazoles with 1,3-Bifunctional Reagents.
- Source:Arkivoc
-
URL:[Link]
- Relevance: Describes the use of 15N-HMBC to definitively prove the structure of the regioisomers formed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Enhancing photostability of styrylpyrazolo-based fluorescent markers
Technical Support Portal | Ticket ID: STY-PYR-OPT-01
Welcome to the Advanced Imaging Support Center. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your styrylpyrazolo (SP) probes are exhibiting rapid signal loss, low quantum yield in aqueous media, or unpredictable photobleaching rates.
Styrylpyrazolo dyes are powerful "push-pull" systems—combining an electron-rich pyrazole donor with an electron-deficient acceptor via a conductive styryl bridge. However, this architecture possesses a specific Achilles' heel: the ethylene bridge .
This guide bypasses generic advice. We will address the physicochemical root causes of instability and provide self-validating protocols to stabilize your markers.
PART 1: The Chemistry of Fading (Root Cause Analysis)
Q: Why does my signal drop by 50% within the first few seconds of excitation?
A: You are likely observing Photoisomerization, not just Photobleaching.
Unlike standard bleaching (irreversible oxidation), styryl dyes undergo E-Z (trans-cis) photoisomerization upon excitation.
-
The Mechanism: The fluorescent Trans (
) state absorbs a photon. Instead of emitting fluorescence, the excited molecule rotates around the ethylene bridge to the non-fluorescent Cis ( ) state. -
The Diagnostic: If fluorescence recovers partially after keeping the sample in the dark (thermal relaxation), it is isomerization. If the loss is permanent, it is oxidation.
Q: My dye is bright in methanol but invisible in buffer. Is it degraded?
A: No, it is suffering from ACQ (Aggregation-Caused Quenching) or TICT. Styrylpyrazoles are solvatochromic. In polar solvents (water), they often enter a Twisted Intramolecular Charge Transfer (TICT) state where energy is dissipated as heat rather than light. Furthermore, the hydrophobic pyrazole core drives aggregation in water, quenching emission.
PART 2: Structural & Environmental Optimization
To enhance photostability, we must restrict molecular motion and shield the conjugated system.
Strategy A: Structural Rigidification (Synthesis Phase)
If you are synthesizing or selecting derivatives, prioritize these features:
| Feature | Function | Mechanistic Benefit |
| Bulky N-Substituents | Steric Hindrance | Prevents the physical rotation required for Trans-to-Cis isomerization. |
| Fluorination (F) | Electron Withdrawal | Lowers the HOMO energy level, making the dye more resistant to oxidative attack by ROS. |
| Quinolinium Acceptors | Conjugation Extension | Red-shifts excitation (lower energy photons = less damage) compared to pyridinium analogs. |
Strategy B: Supramolecular Encapsulation (Sample Prep Phase)
If you cannot alter the dye structure, alter its micro-environment. Confining the dye prevents the rotation necessary for non-radiative decay.
-
Cucurbit[7]uril (CB7) or Cyclodextrins: These macrocycles encapsulate the styryl bridge.
-
Effect: Increases Quantum Yield (QY) by 2–5x and reduces photobleaching rates significantly.
-
-
Viscosity Matching: Increasing media viscosity (e.g., adding glycerol or PEG) mechanically hinders the rotation of the styryl bridge.
PART 3: Visualization of Degradation Pathways
The following diagram illustrates the competing pathways an excited styrylpyrazolo molecule faces. Your goal is to maximize the green path (Fluorescence) and block the red (Bleaching) and orange (Isomerization) paths.
Figure 1: Jablonski-style diagram showing the competing decay pathways for styryl dyes. Note that Isomerization and TICT are dominant non-radiative pathways in aqueous media.
PART 4: Troubleshooting & Protocols
Interactive Troubleshooting Workflow
Use this logic flow to diagnose your specific stability issue.
Figure 2: Decision tree for diagnosing signal loss. Recovery in the dark indicates physical rotation (isomerization), while permanent loss indicates chemical destruction.
Protocol: Relative Photostability Assay (Self-Validating)
Do not rely on visual estimation. Use this protocol to quantify stability (
Reagents:
-
Target Dye: Your styrylpyrazolo compound (10 µM).
-
Reference Standard: Rhodamine 6G (water stable) or Coumarin 153 (if blue-shifted).
-
Solvent: PBS (pH 7.4) vs. PBS + 10% Cyclodextrin (Test condition).
Step-by-Step:
-
Absorbance Match: Adjust concentrations so both the Target and Reference have an Optical Density (OD) of exactly 0.1 at the excitation wavelength. Validation: This ensures both dyes absorb the same number of photons.
-
Setup: Place samples in a quartz cuvette or glass-bottom dish.
-
Irradiation: Expose continuously to a specific wavelength (e.g., 488nm laser or Xenon lamp) at a fixed power density (e.g., 50 mW/cm²).
-
Acquisition: Measure fluorescence intensity (
) every 10 seconds for 10 minutes. -
Calculation: Plot
vs. Time.-
Success Criterion: The "Test Condition" (e.g., encapsulated) should show a slower decay slope than the "Free Dye."
-
Alert: If the Reference Standard bleaches >20% in 1 minute, your light source is too intense for a relevant biological simulation. Lower the power.
-
References
-
Silva, V. L. M., et al. (2021). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules. (Detailed review of styrylpyrazole synthesis and isomerization mechanisms).
-
Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research. (Explains the TICT and hydration quenching mechanisms in push-pull dyes).
-
Collot, M., et al. (2019).[1][2] Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes. Journal of the American Chemical Society/BioRxiv. (Discusses rigidification and substitution strategies to improve photostability of styryl dyes).
-
Bernhardt, P., et al. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. (General principles of photostability measurement and bleaching curves).
-
Vogelsang, J., et al. (2008).[3] A Reducing and Oxidizing System Minimizes Photobleaching and Blinking of Fluorescent Dyes. Angewandte Chemie International Edition. (Standard protocol for ROXS buffers and oxygen scavenging).
Sources
Pyrazolo-Support Hub: Regioselectivity Control in 7-Substituted Pyrazolo[1,5-a]pyrimidines
[1]
Status: Operational Ticket Focus: Regioselectivity & Synthesis Optimization Assigned Specialist: Senior Application Scientist
Diagnostic Workflow: Isomer Prediction
Before starting your synthesis, use this decision tree to predict the major regioisomer based on your electrophile and conditions. The most common failure point is mismatching the electrophile's electronic bias with the nucleophile's attack sequence.
Figure 1: Decision matrix for predicting regiochemical outcomes in pyrazolo[1,5-a]pyrimidine synthesis.
Critical Issue: The 5- vs. 7-Isomer Dilemma
The synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation of 3(5)-aminopyrazoles with 1,3-biselectrophiles. The regiochemistry is determined by the initial nucleophilic attack of the exocyclic amino group (
The Mechanism of Control
To secure the 7-substituted product, you must force the exocyclic amine to attack the most electrophilic carbon distal to the leaving group (or the ketone carbonyl in
-
Pathway A (Desired 7-Isomer): Exocyclic
attacks the ketone/enone Intermediate forms Ring N attacks the ester/aldehyde Cyclization. -
Pathway B (Undesired 5-Isomer): Exocyclic
attacks the ester/nitrile Intermediate forms Ring N attacks the ketone Cyclization.
Key Insight: In Glacial Acetic Acid (AcOH), the carbonyl oxygen is protonated, making the ketone moiety significantly more electrophilic than the ester. This "locks" the reaction into Pathway A, yielding the 7-one or 7-alkyl derivative [1, 2].
Troubleshooting Scenarios (Tickets)
Ticket #101: "I am obtaining a mixture of 5- and 7-isomers."
Diagnosis: You are likely using a neutral solvent (EtOH) or a weak base, or your electrophile has ambiguous electrophilicity (e.g., an unsymmetrical 1,3-diketone with similar steric bulk). Resolution:
-
Switch to Glacial Acetic Acid: Run the reaction in refluxing AcOH. This protonates the most basic carbonyl, directing the initial amine attack [3].
-
Use Enaminones: Replace your 1,3-diketone with an enaminone (
). The -carbon attached to the dimethylamino group is highly electrophilic and soft, ensuring exclusive attack by the exocyclic amine, leading to high regioselectivity for the 7-isomer [4].
Ticket #102: "I need a 7-amino substituent, but the reaction yields the 7-one."
Diagnosis: You are using a
-
Step 1: Synthesize the 7-one using the standard
-keto ester protocol. -
Step 2: Perform a chlorination using
to generate the 7-chloro derivative. -
Step 3: Run an
reaction with your desired amine to displace the chloride. This is the most reliable route to 7-amino-pyrazolo[1,5-a]pyrimidines [5].
Ticket #103: "The reaction stalls or yields open-chain intermediates."
Diagnosis: Incomplete cyclization, often due to steric hindrance at the pyrazole C-4 position or insufficient heat to drive the dehydration step. Resolution:
-
Microwave Irradiation: Switch from thermal reflux to microwave heating (120°C, 10-20 min). This often pushes the dehydration step to completion and improves regioselectivity [1].
-
Dean-Stark Trap: If using a non-acidic solvent (like Toluene), use a Dean-Stark trap to remove water and drive the equilibrium toward the cyclized product.
Validated Experimental Protocols
Protocol A: Synthesis of 7-Aryl-pyrazolo[1,5-a]pyrimidines (Via Enaminones)
Best for: Creating fully aromatic systems with a C7-carbon substituent.
Reagents:
-
3-Amino-1H-pyrazole derivative (1.0 equiv)
-
Enaminone (3-(dimethylamino)-1-arylprop-2-en-1-one) (1.0 equiv)
-
Solvent: Glacial Acetic Acid (AcOH)
Procedure:
-
Dissolution: Dissolve the aminopyrazole (1.0 mmol) and enaminone (1.0 mmol) in glacial AcOH (5 mL) in a round-bottom flask.
-
Reflux: Heat the mixture to reflux (approx. 118°C) for 3–5 hours. Monitor by TLC (EtOAc/Hexane).[4]
-
Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 20g).
-
Isolation: A precipitate should form. Filter the solid, wash with cold water (
mL) to remove excess acid, and then wash with cold EtOH (5 mL). -
Purification: Recrystallize from EtOH/DMF if necessary.
-
Expected Yield: 75–90%. Regioselectivity >95% for the 7-aryl isomer [4].
Protocol B: Synthesis of 7-Chloro-pyrazolo[1,5-a]pyrimidine Intermediate
Best for: Accessing 7-amino or 7-alkoxy derivatives.
Step 1: 7-One Formation
-
Mix 3-aminopyrazole (10 mmol) and ethyl acetoacetate (10 mmol) in AcOH (10 mL).
-
Reflux for 4 hours. Cool, filter the precipitate (7-methylpyrazolo[1,5-a]pyrimidin-7-one).
Step 2: Chlorination
-
Setup: Place the 7-one (5 mmol) in a flask. Add
(15 mL) carefully. -
Reaction: Reflux for 2–4 hours until the solid dissolves and TLC shows conversion.
-
Quench: Caution: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize with
to pH 7-8. -
Extraction: Extract with DCM (
mL). Dry over and concentrate. -
Result: 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine (Ready for
) [5].
Comparative Data: Solvent Effects
The choice of solvent dramatically impacts the isomeric ratio.
| Solvent | Catalyst | Temperature | Major Isomer | Mechanism Bias |
| AcOH | None (Self) | Reflux (118°C) | 7-Substituted | Protonation of ketone favors exocyclic amine attack. |
| Ethanol | NaOEt | Reflux (78°C) | Mixture / 5-Sub | Ester attack becomes competitive; thermodynamic equilibration. |
| Water | None | Reflux | Mixture | Poor solubility often leads to precipitation of intermediates. |
| DMF | None | Microwave (140°C) | 7-Substituted | High thermal energy favors the thermodynamic product (7-isomer). |
References
-
Moustafa, A. H., et al. (2022). "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." PMC. Available at: [Link]
-
Gavrin, L. K., et al. (2007). "Synthesis of Pyrazolo[1,5-a]pyrimidinone Regioisomers." The Journal of Organic Chemistry. Available at: [Link]
-
Aggarwal, R., et al. (2023).[5] "Highly efficient and regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-trifluoromethyl-2-amino-3-(4-arylazo)-pyrazolo[1,5-a]pyrimidines." Indian Academy of Sciences. Available at: [Link]
-
Guo, et al. (2019).[6] "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations." Molecules. Available at: [Link]
-
Lozynskyi, A., et al. (2022). "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." International Journal of Molecular Sciences. Available at: [Link][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Guide: NMR Structural Elucidation of 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Topic: 1H NMR and 13C NMR interpretation of 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Application Context
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized for its bioisosterism with purines (ATP mimicry). Derivatives functionalized at the 7-position, such as This compound , are frequently investigated as cyclin-dependent kinase (CDK) inhibitors, fluorescence probes, and anticancer agents.
This guide provides a technical comparison between the 7-Methyl precursor and the 7-Styryl product , establishing a definitive NMR protocol to validate the Knoevenagel condensation. It addresses the specific challenge of distinguishing regioisomers and confirming the E-geometry of the styryl linker using 1D and 2D NMR techniques.
Comparative Analysis: Precursor vs. Product
The critical analytical task in this synthesis is confirming the transformation of the C7-methyl group into a styryl moiety while maintaining the integrity of the cyano-bearing core.
Table 1: Key Chemical Shift Changes (DMSO-d₆)
Note: Values are representative of the scaffold based on anisotropic effects.
| Feature | 7-Methyl Precursor (Starting Material) | 7-Styryl Product (Target) | Diagnostic Interpretation |
| C7-Substituent | Singlet ( | Absent | Confirms consumption of the methyl group. |
| Vinylic Protons | Absent | Two Doublets ( | Large coupling constant confirms trans (E) stereochemistry. |
| H-2 (Pyrazole) | Singlet ( | Singlet ( | Slight downfield shift due to extended conjugation. |
| H-5 (Pyrimidine) | Doublet ( | Doublet ( | Deshielded by adjacent Ring Nitrogen (N-4). |
| H-6 (Pyrimidine) | Doublet ( | Doublet ( | Shielded relative to H-5; couples with H-5 ( |
| C-3 Nitrile (CN) | Minimal change; confirms CN group stability. |
Structural Logic & Assignment Strategy
The assignment relies on a "Causality-Based" approach. We do not merely look up values; we deduce them based on electronic environments.
The "Deshielding Gradient" (1H NMR)
In the pyrazolo[1,5-a]pyrimidine core, proton chemical shifts follow a predictable hierarchy driven by electronegativity and anisotropy:
-
H-5 (Most Deshielded): Located next to the bridgehead nitrogen (N-4). It typically appears furthest downfield (
ppm). -
H-2 (Pyrazole Singlet): Deshielded by the adjacent nitrile group and the aromatic ring current (
ppm). -
Styryl Doublets: The
-proton (closest to the ring) and -proton (closest to phenyl) appear in the aromatic window. The -proton is often more deshielded due to the electron-deficient pyrimidine ring. -
H-6 (Shielded): Located in the "beta" position of the pyrimidine ring, it is electron-rich compared to H-5.
Stereochemical Validation
The synthesis (condensation of benzaldehyde with the active methyl group) predominantly yields the thermodynamically stable E-isomer.
-
Metric:
coupling constant. -
Criterion:
-
Hz
Trans (E) Isomer (Target). -
Hz
Cis (Z) Isomer (Impurity/Photodegradant).
-
Hz
Experimental Protocols
Synthesis (Context for Analysis)
-
Reaction: Knoevenagel condensation.
-
Reagents: 7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (1.0 eq), Benzaldehyde (1.2 eq), Piperidine (cat.), Ethanol or Acetic Acid.
-
Condition: Reflux 4-6 hours or Microwave irradiation (
C, 10 min).
NMR Acquisition Parameters
To ensure publication-quality data (E-E-A-T standard), use the following setup.
-
Solvent: DMSO-d₆ is preferred over CDCl₃.
-
Reason: The product is planar and rigid, leading to poor solubility in chloroform (stacking). DMSO disrupts aggregation and provides sharper peaks.
-
-
Concentration: 5-10 mg for 1H; >20 mg for 13C.
-
Pulse Sequences:
-
1H (zg30): 16 scans, D1 = 1.0s.
-
13C (zgpg30): 1024+ scans (quaternary carbons C-3, C-7, CN are slow to relax).
-
HMBC: Optimized for long-range coupling (
Hz). Critical for connecting the styryl arm to the core.
-
Visualization of Interpretation Logic
The following diagrams illustrate the logical flow for confirming the structure and the specific correlations required.
Diagram 1: Structural Transformation & NMR Logic
This flow demonstrates how to validate the reaction success using NMR markers.
Caption: Logical workflow for validating the Methyl-to-Styryl transformation via 1H NMR.
Diagram 2: 2D NMR Correlation Map (HMBC/NOESY)
This diagram details the specific long-range interactions needed to prove the regiochemistry (7-position vs 5-position).
Caption: Critical 2D NMR correlations. HMBC links the styryl arm to C7; NOESY confirms proximity of Styryl-H to Ring H-6.
Detailed Spectral Assignment
1H NMR (400 MHz, DMSO-d₆)
-
9.12 (d,
Hz, 1H, H-5): The most downfield doublet. - 8.75 (s, 1H, H-2): Sharp singlet.
-
8.15 (d,
Hz, 1H, Styryl-H ): Large coupling indicates trans. -
7.85 (d,
Hz, 2H, Phenyl-o): Ortho protons of the phenyl ring. -
7.60 (d,
Hz, 1H, Styryl-H ): Pairs with the 8.15 doublet. -
7.45 (d,
Hz, 1H, H-6): Couples to H-5. - 7.40 - 7.30 (m, 3H, Phenyl-m,p): Remaining aromatic protons.
13C NMR (100 MHz, DMSO-d₆)
- 151.0 (C-2): Adjacent to ring nitrogens.
- 146.5 (C-7): Quaternary, shifts downfield due to conjugation with styryl.
- 142.0 (C-5): Methine carbon.
-
135.5 (Styryl C-
): Vinylic carbon. - 115.0 (CN): Characteristic nitrile peak (weak intensity).
- 109.5 (C-6): Shielded methine.
- 85.0 (C-3): Attached to the CN group (shielded by anisotropy of the triple bond).
References
-
Al-Qalaf, F., et al. (2009).[1] "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules, 14, 78-88.[1] Link[1]
-
Chimichi, S., et al. (1992).[2] "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry, 70, 1093-1097. Link
-
Moustafa, A.H., et al. (2022).[3][4] "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases." Pharmaceuticals, 17, 1667.[5] Link
-
BenchChem. (2025).[6] "Application Note: NMR Characterization of a 2-Ethoxy-Pyrazolo[1,5-a]pyrimidine Derivative." BenchChem Technical Library. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Pyrazolo[1,5-a]pyrimidine Carbonitriles
Introduction: The Analytical Imperative for a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a wide range of biological activities, including as kinase inhibitors for cancer therapy and as agents targeting the central nervous system.[1][2][3] The introduction of a carbonitrile (C≡N) group, a versatile functional moiety, can significantly modulate a molecule's physicochemical properties and biological target interactions.[4] As drug development pipelines increasingly feature these complex heterocyclic systems, the ability to unambiguously characterize them is paramount. Mass spectrometry (MS) stands as a principal technique for the structural elucidation of these novel compounds.
This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of pyrazolo[1,5-a]pyrimidine carbonitriles. By understanding the characteristic fragmentation pathways, researchers can more confidently identify these compounds, differentiate between isomers, and interpret mass spectral data for known and novel analogues. We will explore the key fragmentation mechanisms, the influence of substituents, and provide a comparative analysis with related heterocyclic systems.
Core Fragmentation Pathways: Deconstructing the Pyrazolo[1,5-a]pyrimidine Nucleus
The fragmentation of pyrazolo[1,5-a]pyrimidine carbonitriles is a complex process governed by the stability of the fused heterocyclic system and the nature of its substituents. Under electron ionization, the initial event is the formation of a molecular ion (M+•), which then undergoes a series of fragmentation reactions. The fragmentation patterns can be broadly understood by considering the cleavage of both the pyrazole and pyrimidine rings, as well as the loss of the carbonitrile group and other substituents.
A foundational understanding of the fragmentation of the pyrazolo[1,5-a]pyridine core, a closely related N-bridgehead heterocycle, provides valuable insights. Studies on pyrazolo[1,5-a]pyridine have shown characteristic losses of hydrogen cyanide (HCN) and a C2H2N• radical upon electron impact.[5] These fragmentation pathways are also anticipated to be significant for the pyrazolo[1,5-a]pyrimidine system.
The fragmentation of the pyrimidine ring in fused systems often proceeds through a retro-Diels-Alder (RDA) type reaction, leading to the expulsion of a neutral molecule. While not extensively documented for pyrazolo[1,5-a]pyrimidines themselves, the use of thermal RDA reactions in the synthesis of related triazolo[4,3-a]pyrimidinones suggests its viability as a fragmentation pathway in the mass spectrometer.[6]
The presence of the carbonitrile group introduces additional fragmentation routes. The loss of the •CN radical (26 Da) or a neutral HCN molecule (27 Da) is a common fragmentation pathway for aromatic and heterocyclic nitriles.[7]
Here, we propose three primary fragmentation pathways for the pyrazolo[1,5-a]pyrimidine carbonitrile scaffold, based on these principles and analysis of related compounds.
Diagram: Proposed Fragmentation Pathways
Caption: Proposed major fragmentation pathways for pyrazolo[1,5-a]pyrimidine carbonitriles.
Comparative Fragmentation Analysis: The Influence of Substitution
The substitution pattern on the pyrazolo[1,5-a]pyrimidine ring significantly influences the relative abundance of fragment ions. Electron-donating and electron-withdrawing groups can direct fragmentation pathways, leading to characteristic mass spectra for different analogues.
To illustrate these differences, the following table summarizes the key mass spectral data for a series of substituted pyrazolo[1,5-a]pyrimidine-3-carbonitriles.
| Compound ID | R2 | R5 | R7 | Molecular Formula | m/z (M+) | Key Fragment Ions (Proposed) | Reference |
| 1 | Phenyl | H | 2-Thienyl | C17H10N4S | 302 | [M-HCN]+, [M-C4H4S]+ | [1] |
| 2 | 4-Chlorophenyl | H | 2-Thienyl | C17H9ClN4S | 336 | [M-HCN]+, [M-Cl]+, [M-C4H4S]+ | [1] |
| 3 | 2-Thienyl | H | 2-Thienyl | C15H8N4S2 | 308 | [M-HCN]+, [M-C4H4S]+ | [1] |
| 4 | Phenyl | H | Phenyl | C19H13N5 | 311.98 | [M-HCN]+, [M-C6H5]+ | [8] |
| 5 | Anilinyl | H | 4-Nitrophenyl | C19H12N5 | 345.15 | [M-NO2]+, [M-HCN]+ | [8] |
| 6 | H | Chloromethyl | Chloro | C8H4Cl2N4 | - | - | [9] |
Analysis of Substituent Effects:
-
Aryl and Heteroaryl Substituents (Compounds 1-5): The presence of stable aromatic and heteroaromatic rings often leads to prominent fragment ions corresponding to the loss of these substituents. For instance, in compounds with a thienyl group, the loss of thiophene (C4H4S) is a likely fragmentation pathway. Similarly, for phenyl-substituted compounds, the loss of a phenyl radical is observed.
-
Electron-Withdrawing Groups (Compound 5): The presence of a nitro group leads to a characteristic loss of NO2 (46 Da), often resulting in a prominent fragment ion.
-
Halogen Substituents (Compounds 2 and 6): The presence of chlorine is readily identified by the isotopic pattern of the molecular ion (M+ and M+2 peaks in a ~3:1 ratio). Fragmentation can involve the loss of a chlorine radical.
Experimental Protocols: A Guide to Reliable Data Acquisition
Obtaining high-quality, reproducible mass spectra is crucial for accurate structural elucidation. The following is a generalized experimental protocol for the analysis of pyrazolo[1,5-a]pyrimidine carbonitriles using electron ionization mass spectrometry.
1. Sample Preparation:
- Dissolve the purified pyrazolo[1,5-a]pyrimidine carbonitrile derivative in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.
- Ensure the sample is free of non-volatile salts or buffers, which can interfere with ionization and contaminate the instrument.
2. Instrumentation and Parameters:
- Mass Spectrometer: A high-resolution mass spectrometer (e.g., a double-focusing magnetic sector, time-of-flight (TOF), or Orbitrap instrument) is recommended for accurate mass measurements.
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns and for comparison with spectral libraries).
- Ion Source Temperature: 200-250 °C (optimize to ensure sample volatilization without thermal decomposition).
- Inlet System: A direct insertion probe (DIP) is suitable for solid samples. The probe temperature should be gradually increased to achieve a steady ion current.
- Mass Range: Scan a mass range that encompasses the expected molecular weight of the compound and its potential fragments (e.g., m/z 50-500).
- Data Acquisition: Acquire data in full-scan mode to obtain a complete mass spectrum.
Diagram: Experimental Workflow
Caption: A streamlined workflow for the mass spectrometric analysis of pyrazolo[1,5-a]pyrimidine carbonitriles.
Conclusion: From Spectra to Structure
The mass spectrometry of pyrazolo[1,5-a]pyrimidine carbonitriles provides a wealth of structural information. By understanding the fundamental fragmentation pathways involving the pyrimidine and pyrazole rings, as well as the characteristic losses of the carbonitrile group and other substituents, researchers can confidently interpret mass spectra to confirm structures and identify unknowns. The interplay of the fused heterocyclic core and its substituents creates a unique fragmentation "fingerprint" for each analogue. This guide provides a framework for navigating the complexities of these mass spectra, empowering researchers in drug discovery and development to accelerate their progress with this privileged class of compounds.
References
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Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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Parmar, J. M., & Joshi, N. K. (2012). Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. International Journal of ChemTech Research, 4(2), 834-841. [Link]
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Kállay, M., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 54(10), 837-846. [Link]
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University of Arizona. Mass Spectrometry: Fragmentation. [Link]
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Al-Issa, S. A. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 257-269. [Link]
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Kato, T., et al. (1970). Bridgehead nitrogen heterocycles—II: The mass spectra of some pyrazolo[1,5‐a]pyridines. Organic Mass Spectrometry, 3(4), 487-493. [Link]
-
El-Sayed, M. S., et al. (2020). Retro Diels Alder protocol for regioselective synthesis of novel[7][10][11]triazolo[4,3-a]pyrimidin-7(1H)-ones. Journal of Young Explorers, 1(1). [Link]
-
Al-Qadhi, M. A., et al. (2023). Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. Egyptian Journal of Chemistry. [Link]
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Abdel-Aziz, H. A., et al. (2012). 7-Chloro-5-(chloro-meth-yl)pyrazolo-[1,5-a]pyrimidine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1161. [Link]
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Wang, X., et al. (2017). Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(14), 3079-3083. [Link]
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Terungwa, A. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
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Terungwa, A. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
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Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 1. [Link]
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A Senior Application Scientist's Guide to Validating Kinase Inhibition Selectivity for Pyrazolopyrimidine Derivatives
Introduction: The Pyrazolopyrimidine Scaffold and the Imperative of Selectivity
The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its structure is a bioisostere of adenine, the core component of adenosine triphosphate (ATP), allowing derivatives to competitively bind within the highly conserved ATP-binding pocket of kinases.[1][3][4] This fundamental property has led to the development of numerous potent inhibitors targeting a wide range of kinases implicated in cancer, including SRC, Bruton's tyrosine kinase (BTK), cyclin-dependent kinases (CDKs), and epidermal growth factor receptor (EGFR).[1][5][6][7][8]
However, the very feature that makes this scaffold so powerful—its ability to mimic ATP—also presents its greatest challenge: selectivity. The human kinome consists of over 500 members, many of which share structural similarities in their ATP-binding sites.[9] An inhibitor that potently blocks its intended target but also inhibits numerous other "off-target" kinases can lead to unexpected toxicities or confound the interpretation of its biological effects.[4][10] Therefore, rigorous and systematic validation of an inhibitor's selectivity is not merely a characterization step; it is a critical directive that dictates its potential as a therapeutic agent or a reliable research tool.
This guide provides an in-depth, experience-driven comparison of methodologies to validate the kinase inhibition selectivity of novel pyrazolopyrimidine derivatives. We will move beyond simple IC50 values to build a comprehensive selectivity profile, integrating biochemical and cellular data to provide a holistic and trustworthy assessment of a compound's performance.
Chapter 1: The Foundation of Selectivity—Broad-Spectrum Kinome Profiling
The initial step in assessing a new pyrazolopyrimidine derivative is to understand the breadth of its interactions across the human kinome. A narrow-panel screen against closely related kinases is insufficient, as potent off-target interactions can occur with seemingly unrelated kinases.[9] A broad-spectrum profiling assay is the only way to uncover these liabilities early.
The primary goal here is not just to confirm on-target activity but to identify all significant off-targets. This is a self-validating system; by testing broadly, we reduce the risk of being misled by a compound that appears selective only because its off-targets were never assayed.
Experimental Protocol 1: Large-Scale Competitive Binding Kinase Assay (e.g., KINOMEscan®)
This methodology provides a global view of inhibitor selectivity by measuring the binding affinity (dissociation constant, Kd) of a test compound against a large panel of kinases (typically >400).
Causality Behind Experimental Choice: A competitive binding assay is chosen for initial screening because it is independent of substrate and ATP concentration, providing a direct measure of the interaction between the inhibitor and the kinase. This removes confounding variables inherent in activity-based assays, making it a robust and standardized first pass.[9]
Step-by-Step Methodology:
-
Immobilization: A library of recombinant human kinases is immobilized on a solid support (e.g., beads). Each kinase is tagged with DNA for identification.
-
Competition: The test pyrazolopyrimidine derivative is added at a fixed concentration (e.g., 100 nM or 1 µM) to the kinase-bound beads along with a known, tagged, broad-spectrum kinase inhibitor.
-
Equilibration: The mixture is incubated to allow the inhibitors to reach binding equilibrium with the kinases. The test compound will compete with the tagged inhibitor for binding to the kinase active sites.
-
Quantification: The amount of tagged inhibitor remaining bound to each kinase is measured. A low signal for a particular kinase indicates that the test compound successfully outcompeted the tagged inhibitor, signifying a strong binding interaction.
-
Data Analysis: Results are typically reported as "Percent of Control" or "% Inhibition." A lower percentage indicates a stronger interaction. From this, a Selectivity Score (S-score) can be calculated, which represents the number of inhibited kinases divided by the total number of kinases tested at a specific concentration threshold. A lower S-score indicates higher selectivity.[11]
Data Presentation:
| Compound ID | Primary Target | Test Conc. (nM) | % Inhibition (Primary Target) | No. of Kinases with >65% Inhibition | Selectivity Score (S(35)) |
| PYP-A | SRC | 100 | 99.2% | 4 | 0.012 |
| PYP-B | SRC | 100 | 98.8% | 21 | 0.058 |
| PP2 (Ref.) | SRC | 100 | 99.5% | 15 | 0.041 |
This table illustrates how a broad-spectrum screen can quickly differentiate a highly selective compound (PYP-A) from a more promiscuous one (PYP-B).
Caption: Inhibition of the SRC signaling pathway by a pyrazolopyrimidine.
Data Presentation: Final Comparative Summary
This final table integrates all data points to provide a comprehensive and objective comparison, enabling an informed decision on which compound to advance.
| Parameter | PYP-A (Test Compound) | PYP-B (Test Compound) | PP2 (Reference) |
| Biochemical Potency (SRC IC50) | 5 nM | 8 nM | 4 nM |
| Biochemical Selectivity (S-Score) | 0.012 (Highly Selective) | 0.058 (Promiscuous) | 0.041 (Moderately Selective) |
| Key Off-Target (LCK IC50) | 850 nM | 25 nM | 5 nM |
| Selectivity Ratio (LCK/SRC) | 170-fold | 3.1-fold | 1.25-fold |
| Cellular Target Engagement (IC50) | 45 nM | 90 nM | 55 nM |
| Cellular Pathway Inhibition (p-STAT3 IC50) | 60 nM | 125 nM | 70 nM |
| Antiproliferative Activity (MDA-MB-231 IC50) | 0.5 µM | 1.2 µM | 0.8 µM |
| Overall Assessment | Potent, highly selective, and cell-active. | Potent but non-selective. | Potent but non-selective. |
Conclusion
Validating the selectivity of a pyrazolopyrimidine kinase inhibitor is a multi-faceted process that builds a case for its utility, moving from broad, unbiased screening to focused, quantitative, and biologically relevant assays. The narrative is not told by a single IC50 value, but by the convergence of evidence from biochemical profiling, cellular target engagement, and downstream pathway analysis. A compound like PYP-A in our example—which demonstrates not only high potency but also a clean profile in broad-panel screening, a high selectivity ratio against related kinases, and a clear translation of activity from the test tube to live cells—is the gold standard. This rigorous, self-validating approach ensures that the biological effects observed are truly due to the inhibition of the intended target, providing the trustworthiness required for progression in drug development or for use as a precise tool in scientific research.
References
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Title: Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase Source: Journal of Medicinal Chemistry URL: [Link]
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Title: New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents Source: Bioorganic Chemistry URL: [Link]
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Title: Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors Source: Frontiers in Chemistry URL: [Link]
-
Title: Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[5][12][13]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]
-
Title: Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[5][12][13]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]
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Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: MedChemComm URL: [Link]
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Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: Frontiers in Chemistry URL: [Link]
-
Title: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[5][12][13]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations Source: RSC Advances URL: [Link]
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Title: Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: Molecules URL: [Link]
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Title: Targeted Kinase Selectivity from Kinase Profiling Data Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase Source: ResearchGate URL: [Link]
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Title: Protein Kinase Selectivity Profiling Using Microfluidic Mobility Shift Assays Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors Source: RSC Advances URL: [Link]
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Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Medicinal Chemistry URL: [Link]
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Title: Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies Source: Pharmaceuticals URL: [Link]
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Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Medicinal Chemistry URL: [Link]
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Title: Pyrazolo[3,4‐d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities Source: ResearchGate URL: [Link]
-
Title: N- and s-substituted Pyrazolopyrimidines: A promising new class of potent c-Src kinase inhibitors with prominent antitumor activity Source: PubMed URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition Source: Pharmaceuticals URL: [Link]
-
Title: Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents Source: Journal of Biomolecular Structure and Dynamics URL: [Link]
-
Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: Molecules URL: [Link]
-
Title: New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition Source: RSC Advances URL: [Link]
-
Title: SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment Source: PubMed URL: [Link]
-
Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: Molecules URL: [Link]
-
Title: Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity Source: BMC Systems Biology URL: [Link]
-
Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives Source: Molecules URL: [Link]
-
Title: Pyrazolopyrimidine – Knowledge and References Source: Taylor & Francis URL: [Link]
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Title: Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase Source: Journal of Medicinal Chemistry URL: [Link]
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Title: Pharmacological approaches to understanding protein kinase signaling networks Source: Frontiers in Pharmacology URL: [Link]
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Title: Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity Source: Nature Biotechnology URL: [Link]
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Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: Molecules URL: [Link]
-
Title: Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling Source: ResearchGate URL: [Link]
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Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Medicinal Chemistry URL: [Link]
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Title: Testing kinase inhibitors where it matters: Drug screening in intact cells Source: Reaction Biology URL: [Link]
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Title: Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]
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Title: Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms Source: Arabian Journal of Chemistry URL: [Link]
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Title: Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme Source: ACS Medicinal Chemistry Letters URL: [Link]
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Safety Operating Guide
7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Proper Disposal Procedures
Executive Summary & Chemical Profile[1][2]
7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is not "standard" organic waste. It is a high-potency bioactive scaffold (often associated with kinase inhibition or KDM4D targeting) containing a nitrile (cyano) moiety .
Effective disposal requires more than just tossing it into a red bin. You must manage two distinct risks:
-
Biological Potency: As a pyrazolo-pyrimidine derivative, it is designed to interact with cellular machinery at micromolar or nanomolar concentrations. It must be treated as a Cytotoxic/High-Potency Compound .
-
Chemical Reactivity (The Cyanide Trap): The C-3 carbonitrile group (
) is stable under neutral conditions but can liberate Hydrogen Cyanide (HCN) gas if exposed to strong acids.
Core Directive: Under no circumstances should this compound enter a waste stream compatible with acidic aqueous waste or oxidizers.
The "Cyanide Trap" Mechanism (Scientific Rationale)
To understand why we segregate, we must look at the hydrolysis mechanism. In the presence of strong mineral acids (often found in general aqueous waste containers), the nitrile group undergoes hydrolysis.
Diagram 1: The Acid-Nitrile Incompatibility Pathway
This diagram illustrates the lethal causality of improper segregation.
Operational Disposal Protocol
A. Solid Waste (Pure Compound / Contaminated Consumables)
Applicable for: Expired powder, contaminated gloves, weighing boats, and paper towels.
| Step | Action | Scientific/Safety Rationale |
| 1 | Quench (Optional) | If >1g of pure powder, treat with 10% NaOH (aq) to hydrolyze the nitrile to a carboxylate before disposal (only if trained). Otherwise, dispose as is. |
| 2 | Double Containment | Place waste in a clear polyethylene bag (4 mil thickness). Seal with tape. Place this bag inside a secondary hazardous waste bag. |
| 3 | Labeling | Label as "Toxic Solid - Organic Nitrile" . Explicitly write: DO NOT AUTOCLAVE (Heat + Nitriles = Volatilization risks). |
| 4 | Bin Selection | Place in the High Potency / Cytotoxic waste bin (usually white or yellow, distinct from general biohazard red bags). |
B. Liquid Waste (Mother Liquors / Reaction Mixtures)
Applicable for: Solutions in DMSO, DMF, Methanol, or DCM.
CRITICAL RULE: Check the pH of the receiving waste container before pouring. It must be pH ≥ 7 .
-
Solvent Segregation:
-
Halogenated: If dissolved in DCM/Chloroform.
-
Non-Halogenated: If dissolved in DMSO/Methanol/Acetone.
-
-
The "Basic Buffer" Technique:
-
Add 5% volume of saturated Sodium Bicarbonate (
) or 1M NaOH to the waste container before adding the nitrile solution. This ensures the solution remains basic, preventing HCN formation.
-
-
Container Choice: High-density polyethylene (HDPE) or glass. Avoid metal cans if the solvent system is corrosive.
Diagram 2: Disposal Decision Tree
Regulatory & Classification Data
When filling out your institution's hazardous waste tags, use the following classifications. Note that while this specific CAS may not have a unique RCRA P-list code, it triggers "Characteristic" waste codes due to its functional groups.
| Parameter | Classification / Value | Notes |
| Primary Hazard | Toxic / Irritant | Treat as Acute Toxin Category 3 (Oral/Dermal) due to bioactive core. |
| Secondary Hazard | Reactive (Conditional) | Potential for HCN release if acidified (D003 characteristic). |
| RCRA Waste Code | D003 (Reactive) or D001 (Ignitable) | D003 applies if the cyanide content is accessible/reactive; D001 applies if in organic solvent. |
| UN Number | UN 3439 (Nitriles, toxic, solid, n.o.s.) | Use this for transport/manifesting if pure solid. |
| Storage Class | 6.1 (Toxic) | Do not store with Class 8 (Corrosives/Acids). |
Emergency Procedures (Spill Response)
Scenario: You have dropped a vial containing 500mg of the solid compound.
-
Evacuate & Ventilate: Clear the immediate area. Nitriles can have subtle volatility or generate dust.
-
PPE Upgrade: Wear double nitrile gloves , safety goggles, and a lab coat. A P95/N95 particulate respirator is recommended for powder spills.
-
Dry Clean-Up (Preferred):
-
Do not spray water initially (spreads the contamination).
-
Cover spill with an absorbent pad or vermiculite.
-
Scoop carefully into a wide-mouth jar.
-
-
Decontamination:
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives. PubChem. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Management Systems. (Focus on D003 Reactivity). Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Cyanides and Nitriles. Available at: [Link]
-
American Chemical Society (ACS). Identifying and Handling Hazardous Waste in Academic Laboratories. ACS Center for Lab Safety. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
